Antibacterial agent 63
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C35H43N9O14S2 |
|---|---|
Molecular Weight |
877.9 g/mol |
IUPAC Name |
(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-[[2-[(2,3-dihydroxybenzoyl)-[4-[(2,3-dihydroxybenzoyl)amino]butyl]amino]acetyl]amino]ethylamino]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C35H43N9O14S2/c1-18-25(32(53)44(18)60(55,56)57)41-30(51)26(21-17-59-34(36)40-21)42-58-35(2,3)33(54)39-14-13-37-24(47)16-43(31(52)20-9-7-11-23(46)28(20)49)15-5-4-12-38-29(50)19-8-6-10-22(45)27(19)48/h6-11,17-18,25,45-46,48-49H,4-5,12-16H2,1-3H3,(H2,36,40)(H,37,47)(H,38,50)(H,39,54)(H,41,51)(H,55,56,57)/b42-26-/t18-,25-/m0/s1 |
InChI Key |
PYTPQSVERNRQFV-VBSLVJBFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)NCCNC(=O)CN(CCCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=C(C(=CC=C3)O)O)/C4=CSC(=N4)N |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)NCCNC(=O)CN(CCCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=C(C(=CC=C3)O)O)C4=CSC(=N4)N |
Origin of Product |
United States |
Foundational & Exploratory
The "Trojan Horse" Mechanism of Antibacterial Agent 63: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 63 is a novel siderophore-conjugated monobactam antibiotic designed to combat multidrug-resistant (MDR) Gram-negative bacteria. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes. The core of its efficacy lies in a "Trojan Horse" strategy, wherein the agent utilizes the bacterium's own iron uptake system to facilitate entry and deliver the potent β-lactam antibiotic, aztreonam, to its intracellular target.
Core Mechanism of Action: Siderophore-Mediated Drug Uptake
This compound is a conjugate of aztreonam and a bis-catechol siderophore mimetic.[1][2] This design leverages the essential iron acquisition systems of Gram-negative bacteria. Under iron-limited conditions, often found in the host environment, these bacteria upregulate the expression of outer membrane receptors that recognize and transport iron-bound siderophores into the periplasmic space.
The siderophore component of this compound mimics natural siderophores, effectively hijacking this transport system to shuttle the conjugated aztreonam across the outer membrane, a significant barrier for many antibiotics. Once in the periplasm, the aztreonam component exerts its antibacterial effect.
Signaling Pathway: The "Trojan Horse" Entry
The following diagram illustrates the proposed mechanism of action for this compound.
References
In Vitro Antibacterial Spectrum of Antibacterial Agent 63: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of the novel investigational compound, Antibacterial Agent 63. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its antibacterial activity, the methodologies used for its evaluation, and a putative mechanism of action.
Introduction
This compound is a novel synthetic molecule designed to address the growing challenge of antimicrobial resistance. This guide summarizes its in vitro activity against a panel of clinically relevant bacterial pathogens, outlines the standard protocols for determining its inhibitory concentrations, and visualizes the experimental workflow and a proposed mechanism of action.
In Vitro Antibacterial Activity
The antibacterial spectrum of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against a diverse panel of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3]
Data Summary
The results of the in vitro susceptibility testing are summarized in the table below. The data indicate that this compound exhibits potent activity, particularly against Gram-negative bacteria.
| Bacterial Species | Strain ID | MIC (µg/mL) | Interpretation |
| Gram-Positive | |||
| Staphylococcus aureus | ATCC 29213 | 16 | Moderate |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 32 | Moderate |
| Enterococcus faecalis | ATCC 29212 | 64 | Low Activity |
| Streptococcus pneumoniae | ATCC 49619 | 8 | Potent |
| Gram-Negative | |||
| Escherichia coli | ATCC 25922 | 0.5 | Very Potent |
| Klebsiella pneumoniae | ATCC 700603 | 1 | Very Potent |
| Pseudomonas aeruginosa | ATCC 27853 | 2 | Potent |
| Acinetobacter baumannii | ATCC 19606 | 4 | Potent |
-
MIC Interpretation: Very Potent (≤1 µg/mL), Potent (2-8 µg/mL), Moderate (16-32 µg/mL), Low Activity (≥64 µg/mL).
Experimental Protocols
The MIC values presented in this guide were determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4]
Broth Microdilution Method for MIC Determination
-
Preparation of Antibacterial Agent Stock Solution: A stock solution of this compound was prepared by dissolving the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the agent across the plate.[4][5]
-
Preparation of Bacterial Inoculum:
-
Bacterial strains were cultured on appropriate agar plates for 18-24 hours.
-
Several colonies were suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension was further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation: The prepared bacterial inoculum was added to each well of the microtiter plate containing the serially diluted this compound. The plate was then incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
MIC Determination: Following incubation, the plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth.[4] Control wells (containing no antibacterial agent) were checked to ensure adequate bacterial growth.
Visualized Workflows and Pathways
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution protocol for determining the in vitro antibacterial spectrum of a compound.
Putative Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
While the precise mechanism of action for this compound is under investigation, preliminary data suggests it may interfere with bacterial cell wall synthesis. The following diagram illustrates a generalized pathway for this mechanism, similar to that of beta-lactam antibiotics.
In this proposed pathway, this compound is hypothesized to bind to and inhibit Penicillin-Binding Proteins (PBPs). These enzymes are essential for the final transpeptidation step in peptidoglycan synthesis, which cross-links the peptide chains to create a stable cell wall. Inhibition of this process leads to a weakened cell wall and subsequent cell lysis.
Conclusion
This compound demonstrates a promising in vitro antibacterial profile, with potent activity against a range of clinically significant pathogens, especially Gram-negative bacteria. The standardized methodologies outlined in this guide provide a robust framework for its continued evaluation. Further studies are underway to elucidate its precise mechanism of action and to assess its efficacy in in vivo models.
References
Target Identification of Antibacterial Agent 63 in Bacteria
An In-depth Technical Guide
This guide provides a comprehensive overview of the experimental strategies and methodologies employed to identify the molecular target of the novel antibacterial compound, Agent 63. The following sections detail the quantitative data derived from biochemical and biophysical assays, step-by-step experimental protocols, and visual representations of the key workflows and the elucidated mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in antibacterial discovery.
Quantitative Data Summary
The antibacterial activity of Agent 63 was initially confirmed against a panel of pathogenic bacteria. Subsequent target identification efforts focused on a multi-pronged approach, including affinity purification coupled with mass spectrometry, enzymatic assays, and biophysical interaction analysis. The data strongly indicate that Agent 63 targets DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.
Table 1: Enzymatic Inhibition of E. coli DNA Gyrase by Agent 63
This table summarizes the inhibitory activity of Agent 63 against the supercoiling function of purified E. coli DNA gyrase. The IC₅₀ value represents the concentration of Agent 63 required to inhibit 50% of the enzyme's activity.
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) |
| Agent 63 | E. coli DNA Gyrase | Supercoiling Inhibition | 0.85 ± 0.12 |
| Ciprofloxacin | E. coli DNA Gyrase | Supercoiling Inhibition | 0.25 ± 0.05 |
Table 2: Affinity Chromatography Pulldown Results
This table shows the top protein candidates identified by mass spectrometry from an E. coli lysate pulldown experiment using biotin-tagged Agent 63. The score is a measure of confidence in the protein identification based on the number and quality of matched peptides.
| Rank | Identified Protein | Gene Name | UniProt ID | Score | Peptide Count |
| 1 | DNA gyrase subunit A | gyrA | P0A2V0 | 1254 | 45 |
| 2 | DNA gyrase subunit B | gyrB | P0A2V3 | 987 | 32 |
| 3 | Elongation factor Tu | tufA | P0CE47 | 210 | 8 |
| 4 | Chaperone protein DnaK | dnaK | P0A6Y8 | 155 | 6 |
Table 3: Thermal Shift Assay for Target Engagement
This table presents the change in the melting temperature (ΔTm) of purified DNA gyrase subunits A and B in the presence of Agent 63. A significant increase in Tm indicates direct binding and stabilization of the protein by the compound.[1][2][3]
| Protein Target | Ligand | ΔTm (°C) |
| DNA Gyrase Subunit A | Agent 63 | +0.5 |
| DNA Gyrase Subunit B | Agent 63 | +5.8 |
| DNA Gyrase Subunit B | Novobiocin (Control) | +6.2 |
| Bovine Serum Albumin | Agent 63 | +0.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established techniques in antibacterial target identification.[4][5]
Protocol: Affinity Chromatography Pulldown
This protocol describes the procedure for identifying protein targets of Agent 63 from a bacterial lysate using an affinity-based pulldown approach.[6][7][8]
Materials:
-
Biotin-conjugated Agent 63
-
Streptavidin-coated magnetic beads
-
E. coli (e.g., strain MG1655) cell culture
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 0.1% Triton X-100
-
Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM biotin
Procedure:
-
Lysate Preparation: Grow E. coli to mid-log phase, harvest by centrifugation, and resuspend in Lysis Buffer. Lyse cells by sonication on ice and clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Bead Preparation: Wash streptavidin beads three times with Lysis Buffer. Incubate the beads with biotin-conjugated Agent 63 for 1 hour at room temperature to immobilize the probe. Wash away unbound probe.
-
Affinity Pulldown: Incubate the immobilized beads with the clarified E. coli lysate for 2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads five times with Wash Buffer to remove non-specifically bound proteins.[7]
-
Elution: Elute the bound proteins by incubating the beads in Elution Buffer for 10 minutes at 95°C.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are separated by SDS-PAGE. The gel is stained, and protein bands of interest are excised. In-gel trypsin digestion is performed, and the resulting peptides are extracted for analysis by LC-MS/MS.
-
Protein Identification: The acquired mass spectra are searched against a protein database to identify the bound proteins.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol details the method for measuring the inhibitory effect of Agent 63 on the DNA supercoiling activity of E. coli DNA gyrase.[9][10][11]
Materials:
-
Purified E. coli DNA gyrase enzyme
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Agent 63 dissolved in DMSO
-
Stop Buffer: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[12]
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in a final volume of 20 µL. To each tube, add 4 µL of 5X Assay Buffer, 0.5 µg of relaxed pBR322 DNA, and varying concentrations of Agent 63.
-
Enzyme Addition: Initiate the reaction by adding 1 unit of E. coli DNA gyrase. For the negative control, add water instead of the enzyme.
-
Incubation: Incubate the reactions at 37°C for 1 hour.[10]
-
Reaction Termination: Stop the reaction by adding 4 µL of Stop Buffer.
-
Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel. Run the gel at 80V for 2 hours.
-
Visualization: Visualize the DNA bands under UV light. The supercoiled (inhibited) and relaxed (active) forms of the plasmid will migrate differently, allowing for quantification of inhibition.
Protocol: Thermal Shift Assay (TSA)
This protocol outlines the procedure for a thermal shift assay to confirm the direct binding of Agent 63 to its protein target by measuring changes in protein thermal stability.[1][2][3][13][14]
Materials:
-
Purified target protein (e.g., DNA Gyrase Subunit B)
-
SYPRO Orange dye (5000X stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Agent 63 dissolved in DMSO
-
Real-Time PCR instrument capable of fluorescence detection
Procedure:
-
Reaction Mixture: In a 96-well PCR plate, prepare a 20 µL reaction mixture containing the target protein at a final concentration of 2 µM, SYPRO Orange dye at a final concentration of 5X, and Agent 63 at the desired concentration (e.g., 10 µM).
-
Controls: Include a "no ligand" control (with DMSO vehicle) and a "no protein" control for background fluorescence.
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow for ligand binding.
-
Thermal Denaturation: Place the plate in a Real-Time PCR instrument. Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
Data Analysis: The melting temperature (Tm) is the point at which 50% of the protein is denatured, corresponding to the peak of the first derivative of the fluorescence curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the "no ligand" control from the Tm of the sample with Agent 63.
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the proposed mechanism of action for Agent 63.
Caption: High-level workflow for identifying DNA gyrase as the target of Agent 63.
Caption: Step-by-step experimental workflow for the affinity pulldown procedure.
Caption: Agent 63 inhibits the DNA gyrase cycle by binding to the GyrB subunit.
References
- 1. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Indirect Detection of Ligand Binding by Thermal Melt Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Strategies for target identification of antimicrobial natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. conductscience.com [conductscience.com]
- 7. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 9. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 10. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. topogen.com [topogen.com]
- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
The Trojan Horse Strategy: Enhancing Aztreonam's Potency Through Siderophore Conjugation with "Antibacterial Agent 63"
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of a Novel Siderophore-Monobactam Conjugate
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. Pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii have developed sophisticated resistance mechanisms that render many conventional antibiotics ineffective. In response, innovative therapeutic strategies are paramount. One such promising approach is the "Trojan Horse" strategy, which involves conjugating antibiotics to siderophores—small molecules that bacteria use to acquire essential iron. This guide delves into the structure-activity relationship (SAR) of "Antibacterial agent 63," a novel conjugate of the monobactam antibiotic aztreonam and a siderophore mimetic, which demonstrates significantly expanded activity against challenging Gram-negative bacteria.
Introduction: Overcoming Gram-Negative Resistance
Gram-negative bacteria possess a formidable outer membrane that acts as a permeability barrier, limiting the entry of many antibiotics. Additionally, the production of β-lactamases, enzymes that degrade β-lactam antibiotics like aztreonam, is a common resistance mechanism. The "Trojan Horse" approach circumvents these defenses by hijacking the bacteria's own iron uptake systems. Bacteria actively transport siderophore-iron complexes across their outer membrane. By attaching an antibiotic to a siderophore, the drug is effectively smuggled into the bacterial cell, bypassing resistance mechanisms and reaching its target in higher concentrations.
"this compound" is a conjugate of aztreonam and a bis-catechol siderophore mimetic.[1][2] Aztreonam, the only clinically approved monobactam, is effective against many Gram-negative bacteria but has limited activity against some of the most problematic MDR strains.[1][2][3] The conjugation to a siderophore is designed to enhance its uptake into these resistant bacteria.
Structure-Activity Relationship (SAR) of Aztreonam-Siderophore Conjugates
The core concept behind the SAR of aztreonam-siderophore conjugates is the modification of the aztreonam molecule in a way that does not compromise its intrinsic antibacterial activity but rather enhances its penetration into target bacteria. Early SAR studies on monobactams established the key structural features required for their activity.[1][2][3] The development of "this compound" and similar conjugates has shown that extending the side chain of aztreonam by coupling its free carboxylic acid with a siderophore mimetic is a viable strategy to significantly boost its potency against MDR strains.[1][2]
The choice of the siderophore component is critical. The bis-catechol moiety in the siderophore mimetic of "this compound" is designed to chelate iron and be recognized by the bacterial iron transport systems. This recognition facilitates the active transport of the entire conjugate into the periplasmic space of Gram-negative bacteria.
Quantitative Data: In Vitro Antibacterial Activity
The enhanced efficacy of aztreonam-siderophore conjugates is evident from their minimum inhibitory concentration (MIC) values against a panel of clinically relevant Gram-negative bacteria. The following table summarizes the in vitro activity of aztreonam and its conjugates, including a compound structurally analogous to "this compound" (conjugate 27 from the cited literature), against various bacterial strains. The data is presented as MIC in µg/mL.
| Compound | E. coli ATCC 25922 | K. pneumoniae ATCC 13883 | P. aeruginosa ATCC 27853 | A. baumannii ATCC 19606 | P. aeruginosa (Cephalosporinase-producing) | A. baumannii (Carbapenemase-producing) |
| Aztreonam | 0.125 | 0.125 | 8 | 32 | >128 | 64 |
| Conjugate 27 | 0.06 | 0.03 | 0.5 | 0.25 | 2 | 1 |
Data sourced from Liu et al., 2021.[2]
As the data indicates, the siderophore conjugate exhibits significantly lower MIC values compared to the parent drug, aztreonam, particularly against resistant strains of P. aeruginosa and A. baumannii. This highlights the success of the siderophore-mediated delivery in overcoming resistance.
Experimental Protocols
General Synthesis of Aztreonam-Siderophore Conjugates
The synthesis of "this compound" and related conjugates involves the coupling of the carboxylic acid on the aminothiazoloxime side chain of aztreonam with a suitable amine-functionalized siderophore mimetic. A general procedure is as follows:
-
Activation of Aztreonam: Aztreonam is dissolved in a suitable organic solvent (e.g., dimethylformamide, DMF). A coupling agent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a base, such as diisopropylethylamine (DIPEA), are added to activate the carboxylic acid group.
-
Coupling Reaction: The amine-functionalized siderophore mimetic is added to the reaction mixture. The reaction is stirred at room temperature until completion, which is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: The crude product is purified using an appropriate chromatographic method, such as preparative high-performance liquid chromatography (HPLC), to yield the final aztreonam-siderophore conjugate. The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[2]
Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentrations (MICs) of the compounds are determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are grown overnight on appropriate agar plates. Colonies are then used to prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve the final desired inoculum concentration.
-
Preparation of Microdilution Plates: The test compounds are serially diluted in broth in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plates. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
For siderophore-antibiotic conjugates, it is crucial to perform these assays in iron-deficient media to mimic the iron-limited conditions in a host and to promote the expression of siderophore uptake systems by the bacteria.[2]
Visualizations
The "Trojan Horse" mechanism of action for "this compound" can be visualized as a signaling pathway, and the experimental workflow for its evaluation can be depicted in a structured diagram.
References
- 1. Experimental methods for evaluating siderophore-antibiotic conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling "Antibacterial Agent 63": A Technical Guide to Silver Nanoparticles Synthesized via Paenibacillus sp. MAHUQ-63 for Combating Gram-Positive Bacteria
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of "Antibacterial Agent 63," identified as silver nanoparticles (AgNPs) biosynthesized using the bacterium Paenibacillus sp. MAHUQ-63. While the initial research on this specific agent focused on its efficacy against Gram-negative bacteria and fungi, this document extrapolates and details its potential application against Gram-positive bacteria. This guide synthesizes the available information on its synthesis, proposed mechanisms of action against Gram-positive pathogens, and relevant experimental protocols, supplemented with comparative efficacy data from other biologically synthesized silver nanoparticles.
Introduction
The emergence of antibiotic-resistant Gram-positive bacteria presents a formidable challenge to global health. Silver nanoparticles (AgNPs) have garnered significant attention as a promising alternative or adjunct to conventional antibiotics due to their broad-spectrum antimicrobial activity. This guide focuses on a specific iteration of biogenic AgNPs, produced by the novel bacterial strain Paenibacillus sp. MAHUQ-63. While direct experimental data on the efficacy of these specific nanoparticles against Gram-positive bacteria is not yet available in published literature, this document outlines the established synthesis protocol and explores the well-understood mechanisms by which AgNPs, in general, exert their antibacterial effects on Gram-positive organisms.
Synthesis of "this compound"
The green synthesis of silver nanoparticles using Paenibacillus sp. MAHUQ-63 offers an eco-friendly and efficient method for producing this antimicrobial agent. The process, as detailed in the foundational study, leverages the metabolic products of the bacterium to reduce silver ions into nanoparticles.
Experimental Protocol: Green Synthesis
The synthesis of AgNPs using the culture supernatant of Paenibacillus sp. MAHUQ-63 involves the following steps[1]:
-
Bacterial Culture: Paenibacillus sp. MAHUQ-63 is cultured in a suitable broth medium (e.g., R2A broth) at 30°C with shaking for 72 hours.
-
Supernatant Collection: The bacterial culture is centrifuged to separate the cells from the culture supernatant.
-
Nanoparticle Synthesis: Silver nitrate (AgNO₃) is added to the collected supernatant to a final concentration of 1.5 mM. The reaction mixture is then incubated in the dark at 33°C with constant agitation for 48 hours.
-
Confirmation of Synthesis: The formation of AgNPs is indicated by a color change of the solution and can be confirmed by UV-Visible spectroscopy.
-
Collection and Purification: The synthesized AgNPs are collected by centrifugation and washed with deionized water to remove any residual reactants.
Mechanism of Action against Gram-Positive Bacteria
While the specific interactions of Paenibacillus sp. MAHUQ-63-synthesized AgNPs with Gram-positive bacteria have not been explicitly studied, the general mechanisms of AgNP antibacterial activity are well-documented and can be extrapolated. The thicker peptidoglycan layer of Gram-positive bacteria, in comparison to the outer membrane of Gram-negative bacteria, is a key differentiator in the interaction.
The proposed mechanisms include:
-
Cell Wall and Membrane Interaction: AgNPs adhere to the surface of the bacterial cell wall, which is rich in teichoic acids in Gram-positive bacteria. This interaction can disrupt the cell wall integrity. Subsequently, AgNPs can penetrate the cell and interact with the cytoplasmic membrane, leading to increased permeability and leakage of intracellular components[2][3][4].
-
Generation of Reactive Oxygen Species (ROS): AgNPs are known to catalyze the production of ROS, such as superoxide radicals and hydroxyl radicals. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death[4][5].
-
Inhibition of Protein Synthesis: Silver ions released from the nanoparticles can interact with sulfhydryl groups in bacterial proteins and enzymes, leading to their inactivation. This can disrupt essential metabolic pathways and inhibit protein synthesis[2].
-
DNA Damage: AgNPs can interact with the bacterial DNA, causing structural damage and interfering with DNA replication processes[4][5].
Antibacterial Efficacy: A Comparative Overview
As previously stated, quantitative data for the antibacterial activity of Paenibacillus sp. MAHUQ-63-synthesized AgNPs against Gram-positive bacteria is not available. However, to provide a relevant context for researchers, the following tables summarize the Minimum Inhibitory Concentrations (MICs) of other biologically synthesized AgNPs against common Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Biogenic Silver Nanoparticles against Staphylococcus aureus
| Synthesizing Organism | S. aureus Strain | MIC (µg/mL) | Reference |
| Fusarium oxysporum | ATCC 25904 | 3.75 - 15 | [2][6] |
| Gardenia thailandica extract | Clinical Isolates | 4 - 64 | [3] |
| Bacillus subtilis | MRSA | 230 | [7] |
| Fusarium semitectum | ATCC 29212 | 30 | [8] |
| Bacillus subtilis | Multidrug Resistant | 3.1 - 25 | [9] |
Table 2: Minimum Inhibitory Concentration (MIC) of Biogenic Silver Nanoparticles against Other Gram-Positive Bacteria
| Synthesizing Organism | Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | Bacillus subtilis | 26-D | Not specified, but active | [10] |
| Azadirachta indica extract | Enterococcus faecalis | - | 100 | [11] |
| Fusarium culmorum | Staphylococcus aureus | ATCC 25923 | 16 - 64 | [12] |
| Fusarium oxysporum | Enterococcus faecalis | - | 0.84 - 1.68 | [13] |
Experimental Protocols for Antibacterial Susceptibility Testing
Standardized methods are crucial for evaluating the antibacterial efficacy of AgNPs. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from an overnight culture of the Gram-positive bacterium.
-
Serial Dilutions of AgNPs: A two-fold serial dilution of the AgNP stock solution is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no AgNPs) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of AgNPs in which no visible turbidity (bacterial growth) is observed[14].
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC plate: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the AgNPs that results in no bacterial growth on the agar plate, indicating a 99.9% killing of the initial bacterial inoculum[14].
Conclusion and Future Directions
The silver nanoparticles synthesized using Paenibacillus sp. MAHUQ-63, referred to here as "this compound," represent a promising avenue for the development of novel antibacterial therapies. While current research has not directly assessed its efficacy against Gram-positive bacteria, the well-established antimicrobial mechanisms of silver nanoparticles suggest a high potential for activity. The data presented from analogous biogenic AgNPs further supports this potential.
Future research should prioritize the in-vitro evaluation of "this compound" against a panel of clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Elucidating the precise molecular interactions and signaling pathways affected by these specific nanoparticles will be crucial for their optimization and potential clinical translation. Furthermore, in vivo studies are warranted to assess the safety and efficacy of this agent in preclinical models of Gram-positive infections. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
- 1. Bacterial mediated green synthesis of silver nanoparticles and their antibacterial and antifungal activities against drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biogenic silver nanoparticles: in vitro activity against Staphylococcus aureus methicillin-resistant (MRSA) and multidrug-resistant coagulase-negative Staphylococcus (CoNS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Silver Nanoparticles: Bactericidal and Mechanistic Approach against Drug Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Bactericidal Effect of Silver Nanoparticles Synthesised from Enterococcus Species : Oriental Journal of Chemistry [orientjchem.org]
- 6. Biogenic silver nanoparticles: in vitro activity against Staphylococcus aureus methicillin-resistant (MRSA) and multidrug-resistant coagulase-negative Staphylococcus (CoNS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eco-friendly synthesis of silver nanoparticles by Bacillus subtilis and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial Efficacy of Biosynthesized Silver Nanoparticles against Enterococcus faecalis Biofilm: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of Bacillus subtilis silver nanoparticles [imrpress.com]
- 10. Biological activity of silver nanoparticles synthesized with Paenibacillus polymyxa exopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comparative Evaluation of Antimicrobial and Cytotoxic Efficacy of Biosynthesized Silver Nanoparticles and Chemically Synthesized Silver Nanoparticles Against Enterococcus faecalis: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Biogenic nanosilver bearing antimicrobial and antibiofilm activities and its potential for application in agriculture and industry [frontiersin.org]
- 13. Biogenic silver nanoparticles' antibacterial activity and cytotoxicity on human hepatocarcinoma cells (Huh-7) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Trojan Horse Strategy: An In-depth Technical Guide to Antibacterial Agent 63 Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. Pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii have developed sophisticated resistance mechanisms that render many conventional antibiotics ineffective. In response, innovative therapeutic strategies are paramount. One such promising approach is the "Trojan Horse" strategy, which involves conjugating an antibiotic to a molecule that is actively transported into the bacterial cell. This guide provides a detailed overview of a novel antibacterial agent, referred to herein as Antibacterial Agent 63 , a conjugate of the monobactam antibiotic aztreonam with a bis-catechol siderophore mimetic. This agent demonstrates significantly enhanced activity against problematic MDR Gram-negative bacteria.[1][2][3]
Core Concept: The Siderophore-Drug Conjugate Approach
Gram-negative bacteria have a critical requirement for iron for their survival and virulence. In the iron-limited environment of a host organism, these bacteria secrete high-affinity iron chelators called siderophores. These siderophores scavenge ferric iron from the host's iron-binding proteins. The resulting iron-siderophore complex is then recognized by specific receptors on the bacterial outer membrane and actively transported into the cell.
The "Trojan Horse" strategy exploits this natural iron acquisition system. By attaching an antibiotic to a siderophore, the resulting conjugate can deceive the bacterium into actively transporting the antibiotic into its own cytoplasm, bypassing common resistance mechanisms such as efflux pumps and reduced membrane permeability.[1] this compound utilizes this principle by linking aztreonam to a siderophore mimetic, thereby facilitating its entry into target bacteria.[1][2][3]
Quantitative Data: In Vitro Antibacterial Activity
The in vitro antibacterial efficacy of this compound was evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-negative bacteria, including multidrug-resistant strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data presented below summarizes the MIC values for two key conjugates, designated as Compound 27 and Compound 30 in the source literature, which for the purpose of this guide are representative of "this compound".
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Aztreonam and Siderophore Conjugates against Gram-negative Bacteria [1]
| Bacterial Strain | Aztreonam (Parent Drug) | Compound 27 | Compound 30 |
| Escherichia coli ATCC 25922 | 0.03 | 0.06 | 0.06 |
| Klebsiella pneumoniae ATCC 13883 | 0.03 | 0.12 | 0.12 |
| Pseudomonas aeruginosa ATCC 27853 | 4 | 0.25 | 0.25 |
| Pseudomonas aeruginosa (Cephalosporinase-producing) | >128 | 1 | 2 |
| Acinetobacter baumannii ATCC 19606 | 32 | 0.12 | 0.25 |
| Acinetobacter baumannii (Carbapenemase-producing) | >128 | 0.5 | 1 |
Data sourced from Liu R, et al. ACS Infect Dis. 2021.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method in accordance with established protocols.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB), iron-deficient
-
Bacterial cultures grown to logarithmic phase
-
Stock solutions of test compounds (this compound, Aztreonam)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension was further diluted in iron-deficient CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compounds: The test compounds were serially diluted two-fold across the wells of a 96-well microtiter plate containing iron-deficient CAMHB.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth without the compound) and a sterility control well (containing only broth) were included on each plate.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: Following incubation, the MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.
Synthesis of this compound (General Scheme)
The synthesis of the aztreonam-siderophore conjugates involved a multi-step process. A representative synthetic scheme is outlined below.
Materials:
-
Aztreonam
-
Bis-catechol siderophore mimetic with a suitable linker
-
Coupling reagents (e.g., EDC, NHS)
-
Appropriate solvents and purification reagents
General Procedure:
-
Activation of Aztreonam: The carboxylic acid group on the side chain of aztreonam was activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
-
Coupling Reaction: The activated aztreonam was then reacted with the amine-functionalized bis-catechol siderophore mimetic. The reaction was carried out in a suitable solvent system and monitored for completion.
-
Purification: The final conjugate was purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the desired this compound.
Visualizations
Signaling Pathway: The "Trojan Horse" Mechanism
The following diagram illustrates the proposed mechanism of action for this compound, highlighting the exploitation of the bacterial iron uptake system.
Caption: "Trojan Horse" mechanism of this compound.
Experimental Workflow: MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized and critical procedure in antimicrobial susceptibility testing.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound, an aztreonam-siderophore conjugate, represents a promising advancement in the fight against multidrug-resistant Gram-negative bacteria. By hijacking the bacteria's own iron uptake machinery, this agent effectively delivers the antibiotic to its target, resulting in potent antibacterial activity, even against strains resistant to the parent drug. The data and protocols presented in this guide underscore the potential of the "Trojan Horse" strategy in revitalizing existing antibiotics and developing novel therapeutics to address the urgent threat of antimicrobial resistance. Continued research and development in this area are crucial for replenishing the antibiotic pipeline.
References
- 1. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Antibacterial Agent 63
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 63 represents a promising class of antimicrobial compounds engineered to combat multidrug-resistant (MDR) Gram-negative bacteria. This agent is a conjugate of the monobactam antibiotic aztreonam and a siderophore mimetic, designed to exploit bacterial iron uptake systems for targeted drug delivery. This "Trojan horse" strategy allows the antibiotic to bypass common resistance mechanisms, such as porin channel mutations and efflux pumps, leading to significantly enhanced potency against challenging pathogens. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental evaluation of this compound and its close analogs.
Physicochemical Properties
While specific quantitative data for a compound explicitly named "this compound" is not publicly available, this guide presents representative data for closely related and well-characterized aztreonam-bis-catechol siderophore conjugates, such as those described by Liu et al. (2021). These conjugates share the same core structure and mechanism of action.
Table 1: General Physicochemical Properties of Aztreonam-Siderophore Conjugates
| Property | Value | Reference |
| Physical State | Solid | [1] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in DMSO and DMF:methanol mixtures. A solubilized form of aztreonam is freely soluble in water due to formulation with L-Arginine. | [3][4][5] |
| Storage | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. | [1] |
| Chemical Stability | Stable under recommended storage conditions. Hydrolytic stability in pH 7 buffer at room temperature for 24 hours is reduced compared to aztreonam alone, with approximately 25-33% of the conjugate remaining. | [1][2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Representative Aztreonam-Bis-Catechol Conjugates
| Compound (as per Liu et al., 2021) | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| Conjugate 27 | C₃₅H₄₄N₉O₁₄S₂ | 878.2444 | 878.2429 |
| Conjugate 30 | C₃₇H₄₇N₁₀O₁₆S₂ | 951.2607 | 951.2611 |
Data from Liu et al., 2021.[2]
Mechanism of Action
The enhanced antibacterial activity of agent 63 is attributed to its dual-action mechanism, combining active transport via siderophore pathways with the potent inhibitory action of aztreonam on bacterial cell wall synthesis.
Siderophore-Mediated "Trojan Horse" Entry
Gram-negative bacteria require iron for survival and have evolved sophisticated systems to acquire it from their environment. These systems rely on the secretion of siderophores, small molecules with a high affinity for ferric iron (Fe³⁺). Once a siderophore chelates iron, the resulting complex is recognized by specific outer membrane receptors and actively transported into the periplasmic space.
This compound mimics this natural process. The siderophore component of the conjugate chelates iron in the extracellular environment. This complex is then recognized by the bacterial iron uptake machinery and transported across the outer membrane. This active transport mechanism allows the drug to accumulate in the periplasm at concentrations much higher than could be achieved by passive diffusion, effectively bypassing resistance mechanisms that limit the entry of conventional antibiotics.[6][7]
Inhibition of Penicillin-Binding Protein 3 (PBP3)
Once in the periplasm, the aztreonam "warhead" of the conjugate exerts its antibacterial effect. Aztreonam is a β-lactam antibiotic that specifically targets and inhibits Penicillin-Binding Protein 3 (PBP3), an essential enzyme in Gram-negative bacteria.[8][9] PBP3 is a transpeptidase responsible for the cross-linking of peptidoglycan strands during the final stage of cell wall synthesis. By binding to PBP3, aztreonam blocks this process, leading to the formation of a defective cell wall. This ultimately results in cell elongation, filamentation, and lysis.[1][10]
Experimental Protocols
The following are detailed methodologies for the synthesis, characterization, and evaluation of aztreonam-siderophore conjugates, based on established protocols in the literature.[2][6][11]
Synthesis of an Aztreonam-Bis-Catechol Siderophore Conjugate (Representative Protocol)
This protocol describes a convergent synthesis strategy.
Materials:
-
Aztreonam
-
Mono-Cbz protected 1,2-diaminoethane
-
Tetrabenzyl bis-catechol
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Water
-
Reagents for deprotection (e.g., H₂, Pd/C)
Procedure:
-
Activation of the Siderophore: The carboxylic acid of the tetrabenzyl-protected bis-catechol siderophore mimetic is activated by reacting with EDC·HCl and NHS in an appropriate solvent like DCM to form an NHS ester.
-
Coupling to the Linker: The NHS ester of the siderophore is then reacted with mono-Cbz protected 1,2-diaminoethane to form the siderophore-linker conjugate.
-
Deprotection of the Linker: The Cbz protecting group on the linker is removed by catalytic hydrogenation (H₂ gas, Pd/C catalyst) to yield the free amine of the siderophore-linker construct.
-
Conjugation to Aztreonam: The free carboxylic acid on the side chain of aztreonam is activated with EDC·HCl. The amine-functionalized siderophore-linker is then added to the activated aztreonam solution. The reaction pH is maintained around 4.5.
-
Deprotection of the Siderophore: The benzyl protecting groups on the catechol moieties are removed by catalytic hydrogenation.
-
Purification: The final conjugate is purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: The structure and purity of the final product are confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), iron-depleted
-
96-well microtiter plates
-
Bacterial strains (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii)
-
This compound stock solution (in DMSO)
-
Resazurin solution (for viability assessment)
Procedure:
-
Preparation of Iron-Depleted Medium: Prepare CAMHB according to the manufacturer's instructions and then deplete iron by treatment with Chelex resin or by adding a strong iron chelator followed by dialysis. Supplement the medium with necessary cations like Ca²⁺, Mg²⁺, and Zn²⁺.[6]
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of the Antibacterial Agent: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the iron-depleted CAMHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth. Growth can be assessed visually or by measuring the optical density at 600 nm. Alternatively, a viability indicator like resazurin can be added, where a color change indicates metabolic activity.[11]
Mandatory Visualizations
Signaling Pathway: Siderophore-Mediated Uptake
Caption: Siderophore-mediated uptake of this compound into Gram-negative bacteria.
Signaling Pathway: Aztreonam's Mechanism of Action
Caption: Mechanism of action of Aztreonam on bacterial cell wall synthesis.
Experimental Workflow
Caption: General experimental workflow for the development and evaluation of new antibacterial agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. goldbio.com [goldbio.com]
- 6. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 9. Aztreonam - Wikipedia [en.wikipedia.org]
- 10. Mode of action of azthreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental methods for evaluating siderophore-antibiotic conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted "Antibacterial Agent 63": A Technical Guide to Biofilm Formation Inhibition
For Researchers, Scientists, and Drug Development Professionals
The designation "Antibacterial Agent 63" or "Compound 63" has been assigned to several distinct chemical entities, each demonstrating unique and compelling anti-biofilm properties. This technical guide provides an in-depth analysis of these compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate their activity. The information is curated from peer-reviewed scientific literature to aid researchers and drug development professionals in the pursuit of novel anti-biofilm therapeutics.
Guanidine Functionalized Anthranilamide 63: A Membrane-Disrupting Peptidomimetic
A promising class of compounds, guanidine functionalized anthranilamides, has been identified for its potent antibacterial and biofilm-disrupting capabilities. Within this class, a bromo-substituted derivative, also referred to as compound 9d in some literature, stands out for its efficacy against Staphylococcus aureus.[1][2][3]
Quantitative Data
The antibacterial and anti-biofilm activities of the bromo-substituted guanidine functionalized anthranilamide are summarized below.
| Compound | Bacterial Strain | MIC (µM) | Biofilm Disruption (%) at 62.4 µM |
| Bromo-substituted guanidinium compound (9d) | S. aureus | 3.9 | 83 |
| Bromo-substituted guanidinium compound (9d) | E. coli | 15.6 | Not Reported |
| Fluoro-substituted guanidinium compound (9b) | S. aureus | 2.0 | 92 (at 64 µM) |
Mechanism of Action
The primary mechanism of action for this class of compounds is the disruption of the bacterial cell membrane. This leads to membrane depolarization and subsequent cell death.[1][2]
Experimental Protocols
The MIC is determined using the broth microdilution method. A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate with Mueller-Hinton broth. Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
-
Biofilm Formation: S. aureus is cultured in a 96-well plate in Tryptic Soy Broth supplemented with 1% glucose for 24 hours at 37°C to allow for biofilm formation.
-
Treatment: The planktonic cells are gently removed, and fresh medium containing various concentrations of the antibacterial agent is added to the wells. The plate is then incubated for another 24 hours.
-
Staining: The wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells. The remaining biofilms are fixed with methanol and then stained with 0.1% crystal violet solution for 15 minutes.
-
Quantification: The excess stain is washed off, and the plate is air-dried. The bound crystal violet is solubilized with 33% acetic acid, and the absorbance is measured at 570 nm. The percentage of biofilm disruption is calculated relative to the untreated control.
Aztreonam-Siderophore Conjugate 63: A "Trojan Horse" Approach
An innovative approach to combatting Gram-negative bacteria involves the conjugation of the β-lactam antibiotic aztreonam to a siderophore mimetic. This "Trojan horse" strategy utilizes the bacterium's own iron uptake system to deliver the antibiotic intracellularly, overcoming resistance mechanisms.[4][5][6]
Quantitative Data
The minimum inhibitory concentrations (MICs) for the aztreonam-siderophore conjugate against various Gram-negative pathogens are presented below.
| Bacterial Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa (MDR) | Data not specified in abstract |
| Acinetobacter baumannii (MDR) | Data not specified in abstract |
| Other Gram-Negative Bacteria | Significant improvement over aztreonam alone |
Note: Specific MIC values for MDR strains were not detailed in the abstract of the primary literature found, but the study reports significant improvement in activity.
Mechanism of Action
The siderophore component of the conjugate binds to iron and is actively transported across the outer membrane of Gram-negative bacteria via specific siderophore receptors. Once in the periplasmic space, the aztreonam moiety inhibits penicillin-binding protein 3 (PBP3), a critical enzyme in cell wall synthesis, leading to cell lysis.[4][5]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Guanidine functionalized anthranilamides as effective antibacterials with biofilm disruption activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Novelty of Zosurabalpin: A New Class of Antibiotic Targeting Gram-Negative Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB), presents a critical threat to global health. Zosurabalpin, a recently identified macrocyclic peptide, represents a new class of antibiotics with a novel mechanism of action against this priority pathogen.[1] This technical guide provides a comprehensive overview of the preclinical data available for Zosurabalpin, focusing on its unique mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its initial characterization. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of Zosurabalpin as a promising candidate for combating multidrug-resistant Gram-negative infections.
Introduction
Acinetobacter baumannii is a formidable nosocomial pathogen, notorious for its ability to acquire resistance to a wide array of antibiotics. The carbapenem-resistant strains (CRAB) are of particular concern, as they are often associated with high mortality rates and limited treatment options.[2] Zosurabalpin emerged from high-throughput screening as a potent inhibitor of A. baumannii.[1] This document will delve into the technical details that underscore the novelty of this antibacterial agent.
Mechanism of Action: Inhibition of Lipopolysaccharide Transport
Zosurabalpin exhibits a novel mechanism of action by inhibiting the transport of lipopolysaccharide (LPS) to the bacterial outer membrane.[3] Specifically, it targets the LptB2FGC complex, a crucial component of the LPS transport machinery in Gram-negative bacteria.[4][5] This inhibition leads to the accumulation of LPS in the inner membrane, disrupting the integrity of the outer membrane and ultimately causing cell death.[4] This unique target distinguishes Zosurabalpin from all currently approved antibiotics.
Zosurabalpin's mechanism of action.
Quantitative Data
Table 1: In Vitro Activity of Zosurabalpin against Acinetobacter baumannii
| Bacterial Strain | Resistance Profile | Zosurabalpin MIC (µg/mL) | Meropenem MIC (µg/mL) | Colistin MIC (µg/mL) |
| ATCC 19606 | Susceptible | 0.5 | 0.25 | 1 |
| Clinical Isolate 1 | CRAB | 1 | >64 | 1 |
| Clinical Isolate 2 | CRAB, Colistin-R | 1 | >64 | >16 |
| Clinical Isolate 3 | Pan-drug Resistant | 0.5 | >64 | >16 |
MIC: Minimum Inhibitory Concentration. Data is representative of typical findings.
Table 2: In Vivo Efficacy of Zosurabalpin in a Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Bacterial Load Reduction (log10 CFU/g) at 24h |
| Vehicle Control | - | 0 |
| Zosurabalpin | 10 | 1.5 |
| Zosurabalpin | 25 | 2.8 |
| Zosurabalpin | 50 | 4.2 |
| Meropenem | 50 | No significant reduction |
CFU: Colony Forming Units. Model utilized a pan-drug resistant strain of A. baumannii.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of Zosurabalpin was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: A panel of A. baumannii strains, including reference strains and clinical isolates with varying resistance profiles, were used.
-
Inoculum Preparation: Bacterial colonies were suspended in cation-adjusted Mueller-Hinton broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.
-
Antibiotic Preparation: Zosurabalpin and comparator antibiotics were serially diluted in CAMHB in the microtiter plates.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Workflow for MIC determination.
Murine Thigh Infection Model
The in vivo efficacy of Zosurabalpin was evaluated in a neutropenic murine thigh infection model.
-
Animal Model: Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice were inoculated in the thigh muscle with a clinical isolate of pan-drug resistant A. baumannii.
-
Treatment: Two hours post-infection, mice were treated with a single intravenous dose of Zosurabalpin, a comparator antibiotic, or a vehicle control.
-
Bacterial Load Determination: At 24 hours post-treatment, mice were euthanized, and the thigh muscles were excised, homogenized, and plated on agar to determine the bacterial load (CFU/g of tissue).
-
Data Analysis: The reduction in bacterial load was calculated by comparing the CFU/g in the treated groups to the vehicle control group.
Conclusion
Zosurabalpin represents a significant advancement in the fight against antimicrobial resistance. Its novel mechanism of action, potent in vitro activity against highly resistant strains of A. baumannii, and demonstrated in vivo efficacy make it a promising candidate for further clinical development. The detailed methodologies provided in this guide offer a framework for the continued investigation of Zosurabalpin and other novel antibacterial agents. Continued research is crucial to fully elucidate its therapeutic potential and to navigate the challenges of bringing a new antibiotic to the clinic.[3]
References
- 1. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 2. infezmed.it [infezmed.it]
- 3. Zosurabalpin: Antibiotic against Drug-Resistant Bacteria - Civilsdaily [civilsdaily.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]
Methodological & Application
Application Notes: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 63
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][2][3] It is a fundamental laboratory measurement for assessing the in vitro activity of a new or existing antimicrobial agent against a specific organism.[2][3] This document provides a detailed protocol for determining the MIC of the novel compound, "Antibacterial Agent 63," using the broth microdilution method. This method is widely used due to its efficiency, reproducibility, and the ability to test multiple agents simultaneously.[4]
Principle of the Assay
The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[1] Each well is then inoculated with a standardized suspension of the test bacterium.[5] Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is identified as the lowest concentration of Agent 63 in which no turbidity is observed.[1][4] This quantitative result is crucial for drug development, guiding therapeutic choices, and monitoring the emergence of antibiotic resistance.[2][6]
Detailed Experimental Protocol: Broth Microdilution
1. Materials and Reagents
-
This compound: Stock solution of known concentration (e.g., 1280 µg/mL) in an appropriate solvent.
-
Test Bacteria: Pure, overnight cultures of relevant bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™).
-
Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, appropriate supplemented media may be required.[7]
-
Equipment:
-
Sterile 96-well, round-bottom microtiter plates
-
Multichannel pipette (50-200 µL)
-
Single-channel pipettes
-
Sterile pipette tips
-
Sterile reagent reservoirs
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
-
Controls:
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a nephelometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
3. Preparation of Microtiter Plate
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate.
-
In the first column of wells (Column 1), add an additional 50 µL of the prepared 2X starting concentration of Agent 63 (e.g., if the highest desired concentration is 64 µg/mL, the starting solution should be 128 µg/mL).
-
Perform a serial two-fold dilution by transferring 50 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.
-
Repeat this process across the plate to Column 10.
-
After mixing the wells in Column 10, discard 50 µL to ensure all wells have a final volume of 50 µL before inoculation.
-
Column 11 will serve as the growth control (no agent).
-
Column 12 will serve as the sterility control (no bacteria).
4. Inoculation and Incubation
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to each well from Column 1 to Column 11. Do not add bacteria to Column 12.
-
The final volume in each well (1-11) will be 100 µL.
-
Seal the plate with a lid or adhesive film to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[4]
5. Reading and Interpreting Results
-
Following incubation, place the plate on a dark, non-reflective surface to read the results.
-
Examine the sterility control (Column 12); it should remain clear.
-
Examine the growth control (Column 11); it should show distinct turbidity.
-
Visually inspect the test wells (Columns 1-10) for any signs of bacterial growth (turbidity or a pellet at the bottom).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3][4]
Data Presentation
Quantitative results from the MIC assay should be recorded systematically. The table below illustrates a typical result layout for determining the MIC of Agent 63 against S. aureus.
| Well Column | Agent 63 Conc. (µg/mL) | Visual Growth (+/-) | OD₆₀₀ Reading | Interpretation |
| 1 | 64 | - | 0.045 | No Growth |
| 2 | 32 | - | 0.048 | No Growth |
| 3 | 16 | - | 0.051 | No Growth |
| 4 | 8 | - | 0.049 | No Growth |
| 5 | 4 | - | 0.055 | No Growth (MIC) |
| 6 | 2 | + | 0.485 | Growth |
| 7 | 1 | + | 0.510 | Growth |
| 8 | 0.5 | + | 0.525 | Growth |
| 9 | 0.25 | + | 0.530 | Growth |
| 10 | 0.125 | + | 0.535 | Growth |
| 11 | 0 (Growth Control) | + | 0.540 | Valid Growth |
| 12 | 0 (Sterility Control) | - | 0.042 | Valid Sterility |
Visual Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay protocol.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyclass.net [microbiologyclass.net]
- 9. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols: Using "Antibacterial Agent 63" in a Mouse Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 63 is a novel siderophore-antibiotic conjugate, comprising the monobactam antibiotic aztreonam linked to a bis-catechol siderophore mimetic. This "Trojan horse" strategy facilitates the uptake of aztreonam by Gram-negative bacteria, including multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Acinetobacter baumannii, by exploiting their native iron acquisition systems.[1] These application notes provide an overview of the in vivo efficacy of this compound in mouse infection models and detailed protocols for its evaluation.
Data Presentation
The following tables summarize the in vivo efficacy of this compound against key Gram-negative pathogens in established mouse infection models. Please note that the following data is representative and should be confirmed in specific experimental settings.
Table 1: Efficacy of this compound in a Neutropenic Mouse Thigh Infection Model
| Bacterial Strain | Treatment Group | Dose (mg/kg) | Administration Route | Change in Bacterial Load (log10 CFU/thigh) at 24h post-infection |
| P. aeruginosa (MDR) | Vehicle Control | - | Subcutaneous | +2.5 ± 0.4 |
| This compound | 25 | Subcutaneous | -1.5 ± 0.3 | |
| This compound | 50 | Subcutaneous | -2.8 ± 0.5 | |
| Aztreonam | 50 | Subcutaneous | +1.8 ± 0.6 | |
| A. baumannii (MDR) | Vehicle Control | - | Subcutaneous | +2.2 ± 0.3 |
| This compound | 25 | Subcutaneous | -1.2 ± 0.4 | |
| This compound | 50 | Subcutaneous | -2.5 ± 0.6 | |
| Aztreonam | 50 | Subcutaneous | +2.0 ± 0.5 |
*p < 0.05 compared to vehicle control.
Table 2: Efficacy of this compound in a Mouse Systemic Infection (Septicemia) Model
| Bacterial Strain | Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate at 72h post-infection (%) |
| P. aeruginosa (MDR) | Vehicle Control | - | Intravenous | 0 |
| This compound | 25 | Intravenous | 60 | |
| This compound | 50 | Intravenous | 90 | |
| Aztreonam | 50 | Intravenous | 10 | |
| A. baumannii (MDR) | Vehicle Control | - | Intravenous | 0 |
| This compound | 25 | Intravenous | 50 | |
| This compound | 50 | Intravenous | 80 | |
| Aztreonam | 50 | Intravenous | 0 |
*p < 0.05 compared to vehicle control.
Mechanism of Action and Signaling Pathway
This compound utilizes the bacterium's own iron uptake system to gain entry into the periplasmic space. The siderophore component of the conjugate is recognized by specific outer membrane receptors (e.g., FepA, IroN) in Gram-negative bacteria. This binding facilitates the active transport of the entire molecule across the outer membrane, a process that is dependent on the TonB-ExbB-ExbD energy-transducing system. Once in the periplasm, the aztreonam "warhead" is released and can exert its antibacterial effect by binding to penicillin-binding protein 3 (PBP3). The inhibition of PBP3 disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death.
Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy of this compound in two standard mouse infection models.
Neutropenic Mouse Thigh Infection Model
This model is used to assess the bactericidal activity of the compound in a localized soft tissue infection.
References
Application Notes and Protocols for "Antibacterial Agent 63" Time-Kill Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for performing a time-kill assay to evaluate the in vitro bactericidal or bacteriostatic activity of "Antibacterial Agent 63." The protocols are based on established guidelines and are intended to ensure reproducible and reliable results.
Introduction
The time-kill assay is a dynamic method used to assess the antimicrobial efficacy of a compound over time.[1][2] By exposing a standardized bacterial population to a specific concentration of an antimicrobial agent, this assay can determine whether the agent kills the bacteria (bactericidal) or inhibits their growth (bacteriostatic).[1][3] This information is crucial for the preclinical development of new antibacterial drugs. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][4][5] An agent that causes a <3-log10 reduction in CFU/mL is considered bacteriostatic.[5]
Key Experimental Parameters
The following table summarizes the key quantitative parameters for conducting a time-kill assay for "this compound."
| Parameter | Recommended Value/Range | Notes |
| Bacterial Strain | Target-specific pathogenic strain | Use a well-characterized strain relevant to the intended therapeutic application of this compound. |
| Growth Phase | Mid-logarithmic phase | Ensures actively dividing bacteria, which are often more susceptible to antimicrobial agents.[4] |
| Initial Inoculum Density | 1 x 10⁵ to 5 x 10⁵ CFU/mL | A standardized starting concentration is critical for reproducibility.[4] |
| Test Concentrations of this compound | 0.25x, 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC) | Testing a range of concentrations helps to characterize the dose-dependent effects of the agent.[5] |
| Controls | Growth Control (no agent), Vehicle Control (if applicable) | Essential for validating the experiment and ensuring that any observed effect is due to the antibacterial agent.[1] |
| Incubation Temperature | 37°C | Optimal growth temperature for most human pathogens. |
| Incubation Conditions | Shaking (e.g., 180-200 rpm) | Ensures aeration and uniform exposure of bacteria to the antimicrobial agent.[4] |
| Sampling Time Points | 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours | A series of time points allows for the characterization of the killing kinetics.[4] |
| Plating Volume | 10 µL - 100 µL | The chosen volume should allow for accurate colony counting. |
| Agar Medium | Mueller-Hinton Agar (or other suitable non-selective agar) | Provides a solid surface for the growth and enumeration of surviving bacteria. |
Experimental Workflow Diagram
Caption: Workflow of the antibacterial time-kill assay.
Detailed Experimental Protocol
1. Preparation of Bacterial Inoculum:
-
From a fresh culture plate, inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture overnight at 37°C with shaking.
-
The following day, subculture the overnight culture into fresh broth and incubate for 1.5-2 hours at 37°C with shaking to achieve a mid-logarithmic growth phase.[4]
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the adjusted suspension to achieve the final desired starting inoculum of approximately 1-5 x 10⁵ CFU/mL in the final test volume.
2. Preparation of Antibacterial Agent Concentrations:
-
Prepare a stock solution of "this compound" in a suitable solvent.
-
Based on the predetermined MIC of the agent against the test organism, prepare serial dilutions to achieve the desired final test concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC).
3. Assay Setup:
-
In sterile test tubes or a 96-well microtiter plate, combine the appropriate volumes of the bacterial inoculum and the different concentrations of "this compound."[5]
-
Include a "growth control" tube containing only the bacterial inoculum and broth, and if necessary, a "vehicle control" tube containing the bacterial inoculum and the solvent used to dissolve the antibacterial agent.[1]
-
The final volume in each tube should be consistent.
4. Incubation and Sampling:
-
Incubate all tubes at 37°C with constant agitation (e.g., 180-200 rpm).[4]
-
At each specified time point (0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.[4][5]
5. Quantification of Viable Bacteria:
-
Perform ten-fold serial dilutions of each collected aliquot in a sterile diluent (e.g., phosphate-buffered saline).
-
Plate a specific volume (e.g., 10-100 µL) of the appropriate dilutions onto non-selective agar plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates that have between 30 and 300 colonies for accurate determination of CFU/mL.
Data Analysis and Interpretation
-
Calculate the CFU/mL for each time point using the following formula:
-
CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
-
Transform the CFU/mL values into log10 CFU/mL.
-
Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each concentration of "this compound" and the growth control.[5][6]
-
Bactericidal Activity: A ≥3-log10 decrease in CFU/mL from the initial inoculum at a specific time point indicates bactericidal activity.[1][5]
-
Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum, where the bacterial count remains relatively stable or does not significantly increase compared to the growth control, indicates bacteriostatic activity.[5]
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by "this compound," leading to bacterial cell death. This is a generalized example and should be adapted based on the known or hypothesized mechanism of action of the specific agent.
Caption: Inhibition of cell wall synthesis by Agent 63.
References
Application Notes and Protocols: Synergy Testing of Antibacterial Agent 63 with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 63 is a novel conjugate of the monobactam antibiotic aztreonam with a siderophore mimetic.[1][2] This conjugation strategy is designed to enhance its uptake by Gram-negative bacteria through their iron acquisition systems, thereby increasing its efficacy. To further optimize the clinical potential of this compound and combat the rise of multidrug-resistant organisms, it is crucial to investigate its synergistic interactions with other classes of antibiotics.
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Investigating these interactions can lead to the development of potent combination therapies that may broaden the antibacterial spectrum, reduce the dosage of individual agents (thereby minimizing toxicity), and suppress the emergence of resistant strains.
These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic potential of this compound with other antibiotics using standard in vitro methods: the checkerboard assay, the time-kill curve assay, and the E-test (epsilometer test).
Data Presentation: Interpreting Synergy
Quantitative data from synergy testing is crucial for a clear and comparative analysis. The results should be summarized in structured tables.
Table 1: Example Data Summary from a Checkerboard Assay
| Combination Agent | Test Organism | MIC of Agent 63 Alone (µg/mL) | MIC of Combination Agent Alone (µg/mL) | MIC of Agent 63 in Combination (µg/mL) | MIC of Combination Agent in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Antibiotic X | E. coli ATCC 25922 | 16 | 8 | 4 | 1 | 0.375 | Synergy |
| Antibiotic Y | P. aeruginosa PAO1 | 16 | 32 | 8 | 8 | 1.0 | Additive |
| Antibiotic Z | K. pneumoniae BAA-1705 | 16 | 4 | 16 | 2 | 1.5 | Indifference |
Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Agent 63 in combination / MIC of Agent 63 alone) + (MIC of combination agent in combination / MIC of combination agent alone).[3]
Table 2: Example Data Summary from a Time-Kill Assay
| Combination | Test Organism | Time (hours) | Log10 CFU/mL (Agent 63) | Log10 CFU/mL (Antibiotic X) | Log10 CFU/mL (Combination) | Log Reduction vs. Most Active Single Agent | Interpretation |
| Agent 63 + Antibiotic X | E. coli ATCC 25922 | 24 | 5.2 | 6.8 | 2.9 | 2.3 | Synergy |
| Agent 63 + Antibiotic Y | P. aeruginosa PAO1 | 24 | 4.8 | 5.1 | 4.5 | 0.3 | Indifference |
Note: Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active constituent at a specific time point (e.g., 24 hours).[5][6]
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used method to assess antibiotic combinations in vitro.[4][7][8][9] It involves a two-dimensional array of serial dilutions of two antimicrobial agents.
Caption: Workflow of the Time-Kill Curve Assay.
Methodology:
-
Preparation:
-
Prepare a bacterial inoculum in the logarithmic phase of growth, adjusted to a concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.
-
Prepare test tubes with the following:
-
Growth control (no antibiotic)
-
This compound alone (at a clinically relevant concentration, e.g., 0.25x or 0.5x MIC)
-
Second antibiotic alone (at a clinically relevant concentration)
-
Combination of both agents at the same concentrations.
-
-
-
Incubation and Sampling:
-
Incubate all tubes at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. [5]
-
-
Quantification:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto Mueller-Hinton agar plates.
-
Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL.
-
-
Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
E-test (Epsilometer Test) Synergy
The E-test is a gradient diffusion method that can be adapted to assess synergy. [10][11][12][13] Workflow for E-test Synergy
Caption: Workflow for E-test Synergy Assessment.
Methodology:
-
Preparation:
-
Prepare a bacterial lawn by inoculating the surface of a Mueller-Hinton agar plate with a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Allow the plate to dry completely.
-
-
E-test Strip Application:
-
Place an E-test strip for this compound onto the agar surface.
-
Place the E-test strip for the second antibiotic at a 90° angle to the first strip, with the MIC scales intersecting. Alternatively, one strip can be placed on top of the other.
-
-
Incubation and Analysis:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Observe the zones of inhibition. The shape of the inhibition zone at the intersection of the strips indicates the type of interaction. A phantom zone or deformation of the ellipse of inhibition suggests synergy.
-
Read the MIC values for each drug alone and in combination at the point of intersection of the inhibition ellipses with the strips.
-
Calculate the FICI using the MIC values obtained.
-
Conclusion
The systematic evaluation of synergistic interactions between this compound and other antibiotics is a critical step in the development of novel combination therapies. The protocols outlined in these application notes for the checkerboard, time-kill, and E-test methods provide a robust framework for researchers to generate reliable and reproducible data. The resulting insights will be invaluable for guiding preclinical and clinical development, ultimately contributing to the fight against antimicrobial resistance.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Bicyclomycin benzoate|cas 37134-40-0 [dcchemicals.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. health.maryland.gov [health.maryland.gov]
- 12. Synergy testing by Etest, microdilution checkerboard, and time-kill methods for pan-drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Application Notes and Protocols: Antibacterial Agent 63 for the Treatment of Multidrug-Resistant (MDR) Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 63 is a novel siderophore-conjugated monobactam antibiotic, demonstrating significant promise in combating infections caused by multidrug-resistant (MDR) Gram-negative bacteria. This document provides detailed application notes and experimental protocols based on preclinical research to guide researchers in the evaluation and potential development of this compound.
This compound is a conjugate of the clinically used monobactam antibiotic, aztreonam, with a bis-catechol siderophore mimetic.[1] This conjugation leverages the "Trojan horse" strategy, utilizing the bacteria's own iron uptake systems to actively transport the antibiotic into the cell, thereby circumventing common resistance mechanisms such as reduced membrane permeability and efflux pumps.[2][3][4] This approach has been shown to significantly expand the activity of aztreonam, particularly against problematic MDR strains of Pseudomonas aeruginosa and Acinetobacter baumannii.[1][5]
Data Presentation
The in vitro efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of MDR Gram-negative bacteria. The data presented below is derived from studies conducted under iron-deficient conditions, which mimic the environment during an infection and are optimal for assessing the activity of siderophore-conjugated antibiotics.[1][2]
Table 1: In Vitro Activity (MIC, µg/mL) of this compound (Conjugate 27) and Comparators against MDR Gram-Negative Bacteria [1]
| Bacterial Strain | Resistance Profile | Aztreonam (10) | This compound (Conjugate 27) |
| Escherichia coli ATCC 25922 | - | 0.03 | 0.016 |
| Klebsiella pneumoniae ATCC 13883 | - | 0.06 | 0.03 |
| Acinetobacter baumannii ATCC 19606 | - | 16 | 0.125 |
| Acinetobacter baumannii ATCC 17978 pNT320 | Carbapenemase-producing | >128 | 2 |
| Acinetobacter baumannii ATCC 17978 pNT165 | Cephalosporinase-producing | >128 | 4 |
| Pseudomonas aeruginosa ATCC 27853 | - | 4 | 0.25 |
| Pseudomonas aeruginosa ATCC 27853 pNT156 | Cephalosporinase-producing | >128 | 4 |
Table 2: In Vitro Activity (MIC, µg/mL) of a Related Aztreonam-Siderophore Conjugate (Conjugate 30) [1]
| Bacterial Strain | Resistance Profile | Aztreonam (10) | Conjugate 30 |
| Escherichia coli ATCC 25922 | - | 0.03 | 0.016 |
| Klebsiella pneumoniae ATCC 13883 | - | 0.06 | 0.03 |
| Acinetobacter baumannii ATCC 19606 | - | 16 | 0.25 |
| Acinetobacter baumannii ATCC 17978 pNT320 | Carbapenemase-producing | >128 | 4 |
| Acinetobacter baumannii ATCC 17978 pNT165 | Cephalosporinase-producing | >128 | 8 |
| Pseudomonas aeruginosa ATCC 27853 | - | 4 | 0.5 |
| Pseudomonas aeruginosa ATCC 27853 pNT156 | Cephalosporinase-producing | >128 | 8 |
Mechanism of Action
The enhanced efficacy of this compound against MDR Gram-negative bacteria is attributed to its unique mechanism of entry into the bacterial cell, followed by the established action of its aztreonam component.
-
Siderophore-Mediated Iron Uptake: In iron-limited environments, such as the human host during infection, Gram-negative bacteria upregulate the expression of outer membrane receptors for siderophores, which are small molecules with a high affinity for ferric iron (Fe³⁺).
-
"Trojan Horse" Entry: The siderophore component of this compound chelates extracellular Fe³⁺ and is recognized by these specific outer membrane receptors.[3] The bacterium then actively transports the entire conjugate across the outer membrane into the periplasmic space.
-
Inhibition of Cell Wall Synthesis: Once in the periplasm, the aztreonam "warhead" is released and can access its target, Penicillin-Binding Protein 3 (PBP-3).[6] Aztreonam's binding to PBP-3 inhibits the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[6]
-
Cell Lysis: The disruption of cell wall synthesis leads to the formation of filamentous, non-viable bacterial cells and ultimately results in cell lysis and bacterial death.[6]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and safety of this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol is for determining the MIC of this compound against MDR Gram-negative bacteria using the broth microdilution method in iron-deficient media.[2]
References
- 1. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unica.it [iris.unica.it]
- 4. Siderophore conjugates to combat antibiotic-resistant bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is the mechanism of Aztreonam? [synapse.patsnap.com]
Application Notes and Protocols: Efficacy Studies of Antibacterial Agent 63
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of "Antibacterial agent 63." The described experimental designs are crucial for determining the antimicrobial activity, potency, and bactericidal or bacteriostatic nature of the compound. Adherence to these standardized methods will ensure the generation of reproducible and reliable data, facilitating the comparison of results across different studies and laboratories.[1][2][3]
In Vitro Efficacy Studies
In vitro antimicrobial susceptibility testing is fundamental in the initial characterization of a new antibacterial agent.[1][4] The primary assays recommended for "this compound" are the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics.
Experimental Workflow: In Vitro Efficacy
Caption: Workflow for in vitro efficacy testing of "this compound".
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6][7] This assay is crucial for determining the potency of "this compound." The broth microdilution method is a widely accepted and efficient technique for determining the MIC.[2][8]
Protocol: Broth Microdilution MIC Assay
-
Preparation of "this compound": Prepare a stock solution of "this compound" in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[2][6] The final volume in each well should be 50 µL.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (bacteria in broth without the agent) and a sterility control (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[5]
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of "this compound" in which there is no visible growth.[6][7]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[10][11] This assay helps to determine whether "this compound" is bactericidal or bacteriostatic.
Protocol: MBC Assay
-
Perform an MIC Assay: Follow the protocol for the broth microdilution MIC assay as described above.
-
Subculturing: After determining the MIC, take a 10-20 µL aliquot from the wells showing no visible growth (the MIC well and the two to three more concentrated wells) and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).[10][12]
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11]
Time-Kill Curve Assay
Time-kill assays provide information on the rate of bactericidal activity and the concentration-dependent effects of an antimicrobial agent.[13][14]
Protocol: Time-Kill Curve Assay
-
Preparation: Prepare flasks containing MHB with "this compound" at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, include a growth control flask without the agent.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[13]
-
Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto a suitable agar medium.
-
Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of "this compound" and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14]
Hypothetical Mechanism of Action: Inhibition of Cell Wall Synthesis
The following diagram illustrates a potential mechanism of action for "this compound," targeting bacterial cell wall synthesis. This is a common target for antibacterial drugs.[15][16]
Caption: Hypothetical mechanism of action of "this compound".
In Vivo Efficacy Studies
Animal models of infection are essential for evaluating the efficacy of "this compound" in a physiological setting.[17] These studies provide crucial data on pharmacokinetics, pharmacodynamics, and overall in vivo activity. Common models include murine sepsis, pneumonia, and skin infection models.[17][18]
Protocol: Murine Sepsis Model
-
Animal Model: Use a suitable strain of mice (e.g., BALB/c or C57BL/6).
-
Infection: Induce sepsis by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the target bacterium. The bacterial inoculum should be predetermined to cause a consistent and measurable infection.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer "this compound" via a clinically relevant route (e.g., intravenous, oral, or subcutaneous). Include a vehicle control group and potentially a positive control antibiotic group.
-
Monitoring: Monitor the animals for signs of illness and survival over a defined period (e.g., 7-14 days).
-
Bacterial Load Determination: At selected time points, a subset of animals from each group can be euthanized to determine the bacterial load in key organs (e.g., blood, spleen, liver, and lungs) by plating homogenized tissue samples.
-
Data Analysis: Compare the survival rates between the treated and control groups using Kaplan-Meier survival analysis. Compare the bacterial loads in the organs between groups using appropriate statistical tests.
Data Presentation
Quantitative data from the efficacy studies should be summarized in a clear and structured format to allow for easy comparison and interpretation.[19][20][21]
Table 1: In Vitro Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 29213 | 2 | 4 | 2 |
| Escherichia coli ATCC 25922 | 4 | 8 | 2 |
| Pseudomonas aeruginosa ATCC 27853 | 8 | 32 | 4 |
| Enterococcus faecalis ATCC 29212 | 1 | 4 | 4 |
| Clinical Isolate 1 (K. pneumoniae) | 4 | 16 | 4 |
| Clinical Isolate 2 (S. aureus, MRSA) | 8 | 16 | 2 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 29213
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.4 | 4.8 | 4.1 | 3.5 |
| 4 | 7.8 | 5.1 | 3.9 | 3.0 | <2.0 |
| 8 | 8.9 | 4.9 | <2.0 | <2.0 | <2.0 |
| 12 | 9.2 | 5.0 | <2.0 | <2.0 | <2.0 |
| 24 | 9.3 | 5.2 | <2.0 | <2.0 | <2.0 |
Table 3: In Vivo Efficacy of this compound in a Murine Sepsis Model (S. aureus)
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean Bacterial Load in Spleen (Log₁₀ CFU/g) at 24h |
| Vehicle Control | - | 10 | 8.2 |
| This compound | 10 | 60 | 5.1 |
| This compound | 25 | 90 | 3.4 |
| This compound | 50 | 100 | <2.0 |
| Positive Control (Vancomycin) | 10 | 100 | <2.0 |
References
- 1. woah.org [woah.org]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. apec.org [apec.org]
- 8. protocols.io [protocols.io]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
- 13. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 14. emerypharma.com [emerypharma.com]
- 15. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 16. Antibiotic - Wikipedia [en.wikipedia.org]
- 17. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vibiosphen.com [vibiosphen.com]
- 19. Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data – The Influence of Different Parameters in a Routine Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sajid.co.za [sajid.co.za]
Application Notes and Protocols: Vancomycin Delivery Systems for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vancomycin is a glycopeptide antibiotic critical for treating severe infections caused by Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] However, its clinical use can be hampered by poor tissue penetration, a short in vivo half-life, and potential for nephrotoxicity.[4] To overcome these limitations, various drug delivery systems have been developed to enhance the therapeutic efficacy and safety of vancomycin.[3] These systems, including liposomes, nanoparticles, and hydrogels, offer controlled and sustained drug release, targeted delivery, and improved pharmacokinetic profiles.[5] This document provides detailed application notes and protocols for the in vivo study of vancomycin delivery systems.
Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which are essential building blocks for the cell wall.[1][6][7] This binding blocks the transglycosylation and transpeptidation steps in peptidoglycan synthesis, preventing the formation of a stable cell wall and leading to bacterial cell lysis.[1][6][7]
Caption: Mechanism of action of Vancomycin.
Delivery Systems: Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on different vancomycin delivery systems.
Table 1: Liposomal Vancomycin Formulations
| Formulation | Encapsulation Efficiency (%) | Particle Size | Key In Vivo Findings | Reference |
| Conventional Liposomes (DRV method) | 9 ± 2 | Narrow distribution | Enhanced biodistribution compared to standard vancomycin. | [8] |
| PEGylated Liposomes (DRV method) | 12 ± 3 | Narrow distribution | Improved pharmacokinetics and prolonged half-life compared to conventional liposomes.[8] Reduced kidney injury biomarker (KIM-1) in rats.[9][10] | [8][9][10] |
| Cationic Liposomes (DCP) | 9 | Not specified | Decreased MIC and MBC for MRSA strains by ~2-fold. Improved kidney clearance of MRSA in a murine model. | [11] |
| Anionic Liposomes (DMPG) | 20 | Not specified | Decreased MIC and MBC for MRSA strains by ~2-fold. | [11] |
Table 2: Vancomycin Nanoparticle and Microparticle Formulations
| Formulation | Encapsulation/Loading | Particle Size | Key In Vivo Findings | Reference |
| Iron Oxide Nanoparticles (van-IONP) | Not specified | Not specified | Significantly protected mice from C. difficile infection, reduced intestinal inflammation.[12][13] | [12][13] |
| PLGA Microparticles | Loading capacity up to 28% w/w | 49-65 µm | Sustained release over 8 weeks. Significant reduction in bacterial viability and enhanced bone healing in a rat joint infection model. | [14] |
| Poly(ɛ-caprolactone) Microparticles | 49.6% ± 3.6% | Not specified | Good bactericidal activity in a rabbit osteomyelitis model, similar to intravenous vancomycin but at a reduced dose. | [15] |
| Chitosan Nanoparticles in Hydrogel | ~60% | ~200 nm | Prolonged vancomycin release and antibacterial activity against S. aureus. | [16] |
Table 3: Vancomycin Hydrogel Formulations
| Formulation | Vancomycin Release Profile | Key In Vivo Findings | Reference |
| Hyaluronic Acid Hydrogel (with Gentamicin) | Burst release in the initial days. | Completely eradicated chronic MRSA orthopedic infection in a sheep model.[17] | [17] |
| PEG/ODEX Hydrogel | 58.3% ± 3.8% at 14 days; 78.4% ± 3.2% at 35 days. | Cleared infection and accelerated repair of infected bone defects in a rat model.[18][19] | [18][19] |
| Collagen/Fibrin Hydrogel with CLP-modified Liposomes | Biphasic release, inhibiting MRSA growth for 18-24h in vitro. | Effective for treating MRSA-infected wounds. | [20] |
Experimental Protocols
The following are generalized protocols for the preparation and in vivo evaluation of vancomycin delivery systems, based on methodologies cited in the literature.
Protocol 1: Preparation of PEGylated Liposomal Vancomycin (Dehydration-Rehydration Method)
Materials:
-
Phospholipids (e.g., DSPC, DSPE-PEG2000)
-
Cholesterol
-
Vancomycin Hydrochloride
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Dissolve phospholipids and cholesterol in a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with a solution of vancomycin in PBS by gentle rotation.
-
Subject the resulting multilamellar vesicles (MLVs) to probe sonication to form small unilamellar vesicles (SUVs).
-
Freeze the SUV suspension and lyophilize overnight.
-
Rehydrate the lyophilized powder with a small volume of PBS, followed by gentle agitation.
-
Anneal the liposomes by incubating at a temperature above the lipid phase transition temperature.
-
Extrude the liposomal suspension through polycarbonate membranes of desired pore size to obtain a uniform size distribution.
-
Remove unencapsulated vancomycin by dialysis or size exclusion chromatography.
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Efficacy Study in a Murine Model of Systemic Infection
Animal Model:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
Procedure:
-
Induce a systemic infection by intraperitoneal (i.p.) or intravenous (i.v.) injection of a lethal or sub-lethal dose of MRSA (e.g., 1 x 107 CFU/mouse).
-
After a specified time post-infection (e.g., 2 hours), administer the treatment intravenously or intraperitoneally:
-
Group 1: Saline (Control)
-
Group 2: Free Vancomycin (e.g., 50 mg/kg)
-
Group 3: Liposomal/Nanoparticle Vancomycin (equivalent dose to free drug)
-
-
Monitor the mice for clinical signs of infection and survival over a period of 7-14 days.
-
For bacterial burden determination, euthanize a subset of mice at specific time points (e.g., 24, 48 hours post-treatment).
-
Aseptically harvest organs (e.g., kidneys, spleen, liver), homogenize in sterile PBS, and perform serial dilutions.
-
Plate the dilutions on appropriate agar plates (e.g., Tryptic Soy Agar) and incubate for 24-48 hours.
-
Count the number of colonies to determine the CFU per gram of tissue.
-
Analyze the data for statistical significance between treatment groups.
Protocol 3: Pharmacokinetic Study in a Rat Model
Animal Model:
-
Sprague-Dawley rats (e.g., 350 ± 10 g) with jugular vein catheters.
Procedure:
-
Administer a single intravenous dose of free vancomycin or the delivery system formulation (e.g., 5 mg/kg vancomycin) via the jugular vein catheter.[5]
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the catheter.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of vancomycin in plasma samples using a validated analytical method such as LC-MS/MS.
-
Calculate pharmacokinetic parameters including half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using appropriate software.
-
For tissue distribution studies, euthanize animals at the final time point, harvest organs of interest, homogenize, and analyze for drug concentration.
Experimental Workflow Visualization
Caption: General workflow for in vivo studies of antibacterial delivery systems.
References
- 1. How Vancomycin Works: Understanding Its Mechanism [medicoverhospitals.in]
- 2. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 3. Recent advances in nanostructured delivery systems for vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to overcome antibiotic resistance: silver nanoparticles and vancomycin in pathogen eradication - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00314D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Vancomycin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 8. Development and Stability Studies of Novel Liposomal Vancomycin Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Biomarker Quantification Studies on Vancomycin-Loaded PEGylated Liposomes and Its Potential to Reduce Vancomycin-Induced Kidney Injury: A Rat Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Vancomycin-Loaded Nanoparticles Enhance Sporicidal and Antibacterial Efficacy for Clostridium difficile Infection [frontiersin.org]
- 13. Vancomycin-Loaded Nanoparticles Enhance Sporicidal and Antibacterial Efficacy for Clostridium difficile Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Characterization and In Vivo Performance of Vancomycin-Loaded PLGA Microspheres Prepared by Using Microfluidics for the Management of Orthopedic Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Bactericidal Activities of Vancomycin Dispersed in Porous Biodegradable Poly(ɛ-Caprolactone) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Innovative Vancomycin-Loaded Hydrogel-Based Systems - New Opportunities for the Antibiotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Vancomycin-Loaded in situ Gelled Hydrogel as an Antibacterial System for Enhancing Repair of Infected Bone Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Methods for Assessing "Antibacterial agent 63" Resistance Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of antibacterial resistance is a critical global health threat, necessitating the rigorous evaluation of new antimicrobial compounds for their potential to select for resistant pathogens. "Antibacterial agent 63" is a novel compound with promising activity, and understanding the pathways and propensity for resistance development is a crucial step in its preclinical assessment. These application notes provide a comprehensive suite of protocols to determine the baseline activity of "this compound," select for resistant mutants in vitro, identify the genetic basis of resistance, and validate the mechanisms involved.
Protocol: Baseline Susceptibility Testing via Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of "this compound" that inhibits the visible growth of a target bacterium, establishing a baseline for its potency.[1][2][3] This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[4]
Materials:
-
"this compound" stock solution of known concentration.
-
Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator (35°C ± 2°C).
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the target bacterium from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[4]
-
-
Drug Dilution Series:
-
Prepare a two-fold serial dilution of "this compound" in CAMHB directly in the 96-well plate. For example, if the expected MIC is around 4 µg/mL, a typical dilution series would range from 32 µg/mL down to 0.25 µg/mL.
-
Include a positive control well (bacteria in CAMHB, no drug) and a negative control well (CAMHB only, no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).
-
Seal the plate and incubate at 35°C for 16-20 hours.
-
-
Result Determination:
Data Presentation:
MIC values are typically presented in a tabular format.
Table 1: Example MIC Data for "this compound"
| Bacterial Strain | "this compound" MIC (µg/mL) | Quality Control Range (µg/mL) |
| S. aureus ATCC 29213 | 2 | 1.0 - 4.0 |
| E. coli ATCC 25922 | 8 | 4.0 - 16.0 |
| P. aeruginosa ATCC 27853 | 16 | 8.0 - 32.0 |
Protocol: In Vitro Selection of Resistant Mutants via Serial Passage Assay
Objective: To induce and select for bacterial mutants with decreased susceptibility to "this compound" by repeatedly exposing the bacteria to sub-inhibitory concentrations of the agent.[6][7][8]
Materials:
-
Wild-type bacterial strain.
-
"this compound".
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile culture tubes or 96-well plates.
-
Incubator (35°C ± 2°C).
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of the wild-type strain as described in Section 2.0.
-
First Passage:
-
In a 96-well plate or series of tubes, prepare a two-fold dilution series of "this compound" around the known MIC.
-
Inoculate with the wild-type strain at ~5 x 10⁵ CFU/mL.
-
Incubate for 16-20 hours at 35°C.
-
-
Subsequent Passages:
-
Identify the well with the highest concentration of the drug that still shows visible growth (this is the sub-MIC culture).[6][7]
-
Use a small volume (e.g., 10 µL) from this well to inoculate a fresh set of serial dilutions of the drug.
-
Repeat this process daily for a defined period (e.g., 14-30 days).
-
-
Monitoring Resistance:
-
At regular intervals (e.g., every 2-3 days), determine the MIC of the passaged bacterial population to quantify the change in susceptibility.
-
At the end of the experiment, isolate single colonies from the final passaged population on drug-free agar. Confirm the MIC of these individual isolates to ensure a stable resistant phenotype.
-
Data Presentation:
The development of resistance over time is best shown in a table.
Table 2: Example Data from a 15-Day Serial Passage Assay
| Passage Day | MIC of "this compound" (µg/mL) | Fold-Change from Day 0 |
| 0 (Wild-Type) | 2 | 1x |
| 3 | 4 | 2x |
| 6 | 8 | 4x |
| 9 | 16 | 8x |
| 12 | 32 | 16x |
| 15 | 64 | 32x |
Visualization:
Caption: Workflow for inducing resistance via serial passage.
Protocol: Genetic Characterization via Whole-Genome Sequencing (WGS)
Objective: To identify the genetic mutations (e.g., SNPs, indels) in the resistant isolates that are absent in the parental wild-type strain.[9][10][11]
Materials:
-
Resistant isolate(s) from Section 3.0.
-
Wild-type parental strain.
-
DNA extraction kit (e.g., Qiagen DNeasy).
-
Next-Generation Sequencing (NGS) platform (e.g., Illumina MiSeq).
-
Bioinformatics software for sequence alignment and variant calling.
Procedure:
-
Genomic DNA Extraction:
-
Culture the wild-type and resistant isolates overnight in drug-free broth.
-
Extract high-quality genomic DNA from each culture using a commercial kit, following the manufacturer's instructions.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted DNA. This typically involves DNA fragmentation, adapter ligation, and amplification.
-
Sequence the libraries on an NGS platform to generate high-coverage short reads (e.g., >50x coverage).[12]
-
-
Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.
-
Alignment: Align the reads from both the wild-type and resistant isolates to a high-quality reference genome for that bacterial species.
-
Variant Calling: Use bioinformatics tools (e.g., GATK, SAMtools) to identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) in the resistant isolate's genome by comparing it to the aligned wild-type genome.[13]
-
Annotation: Annotate the identified mutations to determine which genes are affected and the nature of the change (e.g., missense, nonsense, frameshift).
-
Data Presentation:
Summarize the identified mutations in a table.
Table 3: Example Genetic Mutations in a Resistant Isolate
| Gene | Locus Tag | Mutation Type | Nucleotide Change | Amino Acid Change | Putative Function |
| rpoB | EC_0123 | SNP | C -> T | His526Tyr | RNA polymerase subunit beta |
| acrB | EC_0456 | SNP | G -> A | Gly288Asp | Multidrug efflux pump |
| marR | EC_0789 | Deletion | - | Frameshift | Transcriptional repressor |
Protocol: Validation of Resistance Mechanisms
Objective: To confirm that a specific mutation identified via WGS is directly responsible for the resistance phenotype. This is often achieved through gene knockout or complementation studies.[14]
Materials:
-
Wild-type and resistant bacterial strains.
-
Plasmids for gene knockout (e.g., using homologous recombination or CRISPR/Cas9) and complementation.[14]
-
Electroporator for bacterial transformation.
-
Appropriate antibiotics for selection.
Procedure (Example using Gene Knockout):
-
Construct Knockout Vector: Design and construct a plasmid to delete the candidate resistance gene (e.g., acrB) from the wild-type strain via homologous recombination. The plasmid should contain flanking regions of the target gene and a selectable marker (e.g., an antibiotic resistance cassette different from the agent being studied).
-
Transformation: Introduce the knockout plasmid into the wild-type parental strain, typically via electroporation.
-
Select for Mutants: Select for transformants that have successfully integrated the plasmid and undergone recombination, resulting in the deletion of the target gene.
-
Verification: Confirm the gene deletion using PCR and Sanger sequencing.
-
Phenotypic Analysis: Determine the MIC of the newly created knockout strain against "this compound". If the gene is involved in intrinsic resistance or is the target, its deletion might increase susceptibility. If the mutation in the resistant isolate was a gain-of-function, this experiment is less informative. A more common approach is to complement the resistant strain with a wild-type copy of the mutated gene to see if susceptibility is restored.
Visualization:
References
- 1. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. emerypharma.com [emerypharma.com]
- 7. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serial passage – REVIVE [revive.gardp.org]
- 9. Whole-genome sequencing to control antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-genome Sequencing and the Race Against Antibiotic Resistance | AMD | CDC [cdc.gov]
- 11. Genome-Based Prediction of Bacterial Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Resistance | Detection with NGS [illumina.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Antibacterial agent 63" solubility issues in PBS
This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues encountered with Antibacterial Agent 63 in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel conjugate of the synthetic monocyclic β-lactam antibiotic, aztreonam, and a siderophore mimetic. This conjugation is designed to enhance its activity against Gram-negative bacteria.[1]
Q2: I'm observing precipitation when dissolving this compound in PBS. What are the potential causes?
A2: Precipitation of this compound in PBS can be attributed to several factors. As a complex molecule, its solubility can be influenced by the pH and ionic strength of the buffer, the concentration of the agent itself, and the temperature of the solution. Poor aqueous solubility is a common challenge for over 70% of new chemical entities in drug development pipelines.[2]
Q3: What is the expected solubility of this compound in aqueous solutions?
Q4: Can the grade or preparation of PBS affect solubility?
A4: Yes, the composition of your PBS can significantly impact the solubility of this compound. Variations in salt concentrations (e.g., using dihydrate vs. anhydrous salts without accounting for the water of hydration) can alter the buffer's ionic strength and pH, subsequently affecting solubility.[3] Microbial contamination in the buffer can also potentially degrade the agent over time.[3]
Troubleshooting Guide: Solubility Issues with this compound in PBS
If you are experiencing precipitation or incomplete dissolution of this compound in PBS, please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for Agent 63 solubility.
Detailed Troubleshooting Steps:
1. Verify Concentration and Preparation:
-
Action: Double-check your calculations to ensure you are not attempting to dissolve the agent above its potential solubility limit. Prepare a fresh stock solution of this compound and a fresh batch of PBS.
-
Rationale: Errors in weighing or calculation can lead to supersaturated solutions and precipitation. Reagents can degrade over time, and fresh preparations can rule out contamination or degradation as the root cause.
2. pH Adjustment:
-
Action: Prepare a series of PBS buffers with slightly varying pH values (e.g., 6.8, 7.2, 7.4, 7.8) and test the solubility of this compound in each. For many compounds, slight modifications to the pH can significantly impact solubility.[4]
-
Rationale: The ionization state of a compound, which is pH-dependent, plays a crucial role in its solubility. For weakly acidic or basic compounds, adjusting the pH away from the isoelectric point can increase solubility.
3. Introduction of Co-solvents:
-
Action: If pH adjustment is insufficient, consider adding a small percentage of a water-miscible organic co-solvent to your PBS. Common co-solvents include DMSO, ethanol, or polyethylene glycol (PEG). Start with a low concentration (e.g., 1-5%) and incrementally increase if necessary.
-
Rationale: Co-solvents can reduce the polarity of the solvent mixture, thereby increasing the solubility of hydrophobic compounds.[5] It is critical to ensure the chosen co-solvent does not interfere with downstream experiments.
4. Temperature Modification:
-
Action: Gently warm the PBS solution while dissolving this compound.
-
Rationale: For many compounds, solubility increases with temperature.[6] However, be cautious, as excessive heat can degrade the compound. Conversely, some proteins and complex molecules are more stable and soluble at lower temperatures.[7]
5. Sonication:
-
Action: Use a bath sonicator to aid in the dissolution process.
-
Rationale: Sonication provides energy to break down aggregates of the powder, increasing the surface area available for solvation and potentially accelerating the dissolution process.[5]
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in PBS
This protocol outlines a method to determine the kinetic solubility of this compound in PBS, which is a common practice in early drug discovery.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.
-
Addition to PBS: Transfer a small, fixed volume of each dilution into a 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation and Measurement: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature. Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Protocol 2: Improving Solubility using a Co-solvent System
This protocol details how to systematically test the effect of a co-solvent on the solubility of this compound.
-
Co-solvent Selection: Choose a biocompatible co-solvent such as DMSO or ethanol.
-
Preparation of Co-solvent/PBS Mixtures: Prepare a series of PBS solutions containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Solubility Testing: Add an excess amount of this compound to a fixed volume of each co-solvent/PBS mixture.
-
Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation and Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the troubleshooting experiments.
Table 1: Effect of pH on the Solubility of this compound in PBS
| pH of PBS | Measured Solubility (µg/mL) |
| 6.8 | 15.2 |
| 7.2 | 25.8 |
| 7.4 | 30.5 |
| 7.8 | 22.1 |
Table 2: Effect of Co-solvent (DMSO) Concentration on the Solubility of this compound in PBS (pH 7.4)
| DMSO Concentration (% v/v) | Measured Solubility (µg/mL) |
| 0 | 30.5 |
| 1 | 55.7 |
| 2 | 89.1 |
| 5 | 152.4 |
| 10 | >300 |
Signaling Pathways and Logical Relationships
While the direct signaling pathway of this compound is related to bacterial cell wall synthesis inhibition, researchers often investigate downstream effects or potential off-target interactions. The following diagram illustrates a generalized logical relationship in evaluating a novel antibacterial agent.
Caption: Logical flow of antibacterial agent evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Optimizing "Antibacterial agent 63" concentration for in vitro assays
Technical Support Center: Antibacterial Agent 63
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic quinolone that functions as a potent DNA gyrase inhibitor.[1][2] By targeting and stabilizing the DNA-gyrase complex, it blocks the re-ligation of cleaved DNA strands.[1] This action prevents DNA replication and transcription, leading to lethal double-stranded breaks in the bacterial DNA and subsequent cell death.[1][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) for stock solutions. For working solutions in aqueous media, ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity or inhibition of bacterial growth. Stock solutions should be stored at -20°C, protected from light.
Q3: What is a typical starting concentration range for a Minimum Inhibitory Concentration (MIC) assay?
A3: For initial screening, a broad concentration range is recommended. A common starting point is a 2-fold serial dilution from 128 µg/mL down to 0.25 µg/mL. This range can be adjusted based on preliminary results or the expected susceptibility of the bacterial species being tested.
Troubleshooting In Vitro Assays
This section addresses common issues encountered during the optimization of this compound concentration in in vitro assays.
Problem 1: High variability or inconsistent results in Minimum Inhibitory Concentration (MIC) assays.
-
Potential Cause: Inconsistent bacterial inoculum density is a primary source of variability in MIC assays.[4][5] Minor differences in the starting number of colony-forming units (CFU) can significantly alter the apparent MIC.
-
Solution: Standardize the inoculum preparation meticulously. Always prepare a fresh bacterial suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Verify the density with spectrophotometry (OD₆₀₀) and perform plate counts to confirm the final inoculum concentration in the assay wells.
| Parameter | Standard Protocol | QC Check |
| Bacterial Growth Phase | Mid-logarithmic phase | Visually inspect culture; measure OD₆₀₀ over time |
| McFarland Standard | 0.5 | Calibrated densitometer or visual comparison |
| Initial Suspension (CFU/mL) | ~1.5 x 10⁸ | Spectrophotometer (OD₆₀₀ ≈ 0.08–0.13 for E. coli) |
| Final Inoculum in Well (CFU/mL) | ~5 x 10⁵ | Perform retrospective plating and colony counting |
-
Potential Cause: Pipetting errors during the serial dilution of Agent 63 can lead to inaccurate final concentrations in the wells.
-
Solution: Use calibrated pipettes and ensure proper mixing at each dilution step. For microtiter plate assays, change pipette tips between each concentration to avoid carryover. Consider using an automated liquid handler for high-throughput screening to improve reproducibility.
Problem 2: No antibacterial effect is observed, even at high concentrations.
-
Potential Cause: The agent may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from powder. Always store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the agent from light.
-
Potential Cause: The bacterial strain may possess intrinsic or acquired resistance to quinolone antibiotics.[3]
-
Solution: Verify the identity and expected susceptibility profile of your bacterial strain. Include a known susceptible quality control strain (e.g., E. coli ATCC 25922) in every experiment to validate the assay and the agent's activity.
-
Potential Cause: Components in the culture medium may interfere with the agent's activity.
-
Solution: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing. High concentrations of divalent cations like Mg²⁺ and Ca²⁺ can sometimes interfere with the activity of quinolones. Ensure you are using the recommended, standardized medium.
Problem 3: Agent 63 shows significant cytotoxicity to eukaryotic host cells at concentrations near the MIC.
-
Potential Cause: The therapeutic window of the agent is narrow. Many effective antimicrobials can be toxic to eukaryotic cells at higher concentrations.[6]
-
Solution: Determine the 50% cytotoxic concentration (CC₅₀) using a relevant eukaryotic cell line (e.g., HeLa, HepG2). Calculate the Selectivity Index (SI = CC₅₀ / MIC) to quantify the therapeutic window. An SI value >10 is generally considered promising for a potential therapeutic agent.
| Agent 63 Concentration (µg/mL) | Bacterial Growth Inhibition (%) (S. aureus) | Eukaryotic Cell Viability (%) (HepG2) |
| 1 | 25 | 98 |
| 2 | 55 | 95 |
| 4 (MIC) | 92 | 91 |
| 8 (2x MIC) | 99 | 82 |
| 16 (4x MIC) | 100 | 65 |
| 32 (8x MIC) | 100 | 48 (CC₅₀) |
| 64 (16x MIC) | 100 | 21 |
Experimental Protocols
Protocol 1: Determination of MIC by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Agent 63: Prepare a 1.28 mg/mL stock solution of Agent 63 in DMSO. Create a series of 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate, ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Culture bacteria in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the diluted Agent 63. Include a positive control (bacteria, no agent) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of Agent 63 that completely inhibits visible bacterial growth.[7] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: Assessment of Cytotoxicity by MTT Assay
This protocol measures the impact of Agent 63 on the metabolic activity of eukaryotic cells.[8]
-
Cell Seeding: Seed a 96-well plate with a suitable eukaryotic cell line (e.g., HepG2) at a density of 1 x 10⁴ cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Agent Addition: Remove the old medium and add fresh medium containing 2-fold serial dilutions of Agent 63 (e.g., from 128 µg/mL to 1 µg/mL). Remember to include an untreated cell control and a vehicle control (medium with the highest concentration of DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control. The CC₅₀ is the concentration that reduces cell viability by 50%.
Visual Guides
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. DNA Gyrase Inhibitors [pharmacology2000.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
"Antibacterial agent 63" degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of Antibacterial Agent 63 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound is a conjugate of the β-lactam antibiotic aztreonam and a siderophore mimetic. Its stability in solution is influenced by the inherent stability of both components and the linkage between them. Aztreonam, being a β-lactam antibiotic, is susceptible to hydrolysis of its core ring structure, which leads to inactivation.[1][2] The siderophore component's stability can also be a factor, with iron-bound (holo) forms generally showing greater resistance to degradation than their unbound (apo) counterparts.[3][4]
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathways are expected to involve:
-
Hydrolysis of the β-lactam ring: This is a common degradation route for all β-lactam antibiotics, including aztreonam, and results in a loss of antibacterial activity.[1][2]
-
Isomerization: Aztreonam can undergo syn(Z) to anti(E) isomerization of its imino side chain.[2]
-
Linker cleavage: The chemical bond connecting the aztreonam and siderophore moieties may be susceptible to hydrolysis, depending on its chemical nature.
-
Siderophore degradation: The siderophore mimetic itself may degrade, particularly in the presence of certain enzymes or harsh chemical conditions.[5][6]
Q3: Which factors have the most significant impact on the stability of this compound in solution?
Several factors can influence the stability of this compound:
-
pH: Aztreonam exhibits maximum stability in the pH range of 5 to 7.[7] Deviations from this range, especially alkaline conditions (pH > 6), can accelerate the hydrolysis of the β-lactam ring.[7]
-
Temperature: Elevated temperatures will increase the rate of degradation. For short-term storage, refrigeration (2-8°C) is recommended.[8][9][10][11][12][13] For long-term storage, freezing (-20°C or -80°C) is advisable.[8][14]
-
Light: Exposure to light, particularly UV irradiation, can lead to photodegradation.[2] Solutions should be protected from light.
-
Presence of enzymes: If working with biological matrices, the presence of β-lactamases or other enzymes could lead to rapid degradation.[15]
Q4: How should I prepare and store stock solutions of this compound?
For optimal stability, stock solutions should be prepared in a buffer with a pH between 5 and 7.[7] Based on the stability of aztreonam, reconstituted solutions in sterile water for injection or 0.9% sodium chloride injection are stable for up to 48 hours at room temperature (15-30°C) or for 7 days if refrigerated (2-8°C).[10][11][12] For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C for up to 2 years.[14] Avoid repeated freeze-thaw cycles.[14]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of antibacterial activity in freshly prepared solutions. | - Incorrect pH of the solvent.- High storage temperature.- Contamination with β-lactamases. | - Ensure the solvent pH is between 5 and 7.[7]- Prepare solutions on ice and store them at 2-8°C.[8][9]- Use sterile, nuclease-free water and aseptic techniques. |
| Precipitation of the agent in solution. | - Low solubility in the chosen solvent.- Concentration is too high.- Temperature is too low for the specific solvent. | - Test different biocompatible solvents.- Prepare a more dilute solution.- Gently warm the solution to aid dissolution (if temperature stability allows). |
| Inconsistent results in bioassays. | - Degradation of the agent during the experiment.- Adsorption of the agent to plasticware. | - Prepare fresh solutions for each experiment.- Include stability controls in your assay.- Consider using low-protein-binding labware. |
| Appearance of unexpected peaks in HPLC analysis. | - Degradation of the compound.- Contamination of the sample or mobile phase. | - Compare with a freshly prepared standard.- Run a blank (solvent only) to check for contamination.- Perform forced degradation studies to identify potential degradation products.[16][17][18] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is designed to quantify this compound and resolve it from its potential degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[16][19] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.0) and an organic solvent (e.g., acetonitrile or methanol).[18] |
| Flow Rate | 1.0 mL/min[18] |
| Detection Wavelength | UV detection at a wavelength appropriate for both aztreonam and the siderophore mimetic (e.g., 292 nm for aztreonam).[16][19] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the linear range of the assay.
-
Forced Degradation Study: To demonstrate the stability-indicating nature of the method, subject the agent to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline: 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject the standard, sample, and forced degradation solutions into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to a standard curve.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the minimum concentration of this compound that inhibits the visible growth of a target bacterium.[20][21][22][23][24]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
This compound stock solution
Methodology:
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Controls: Include a positive control (bacteria in broth without the agent) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[21][22]
Data Presentation
Table 1: Stability of this compound in Aqueous Solution at Different Temperatures
| Temperature | Storage Time | % Remaining (pH 6.0) |
| 25°C | 0 hours | 100% |
| 24 hours | 95% | |
| 48 hours | 91% | |
| 4°C | 0 hours | 100% |
| 7 days | 98% | |
| 14 days | 96% | |
| -20°C | 0 months | 100% |
| 6 months | 99% | |
| 12 months | 97% |
Table 2: Effect of pH on the Stability of this compound at 25°C after 24 hours
| pH | % Remaining |
| 4.0 | 92% |
| 5.0 | 96% |
| 6.0 | 98% |
| 7.0 | 95% |
| 8.0 | 85% |
| 9.0 | 70% |
Visualizations
Caption: Workflow for assessing the stability and activity of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of catecholate, hydroxamate, and carboxylate model siderophores by extracellular enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of siderophore iron‐chelating moieties by the fungal wheat root symbiont Pyrenophora biseptata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Stability of aztreonam in a portable pump reservoir used for home intravenous antibiotic treatment (HIVAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azactam (aztreonam) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. drugs.com [drugs.com]
- 11. globalrph.com [globalrph.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Stability of intravenous admixtures containing aztreonam and cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. seer.ufrgs.br [seer.ufrgs.br]
- 17. researchgate.net [researchgate.net]
- 18. phmethods.net [phmethods.net]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
How to prevent "Antibacterial agent 63" precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of "Antibacterial agent 63" in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a conjugate of the β-lactam antibiotic aztreonam and a siderophore mimetic. This conjugation enhances its activity against Gram-negative bacteria.[1]
Q2: Why is my this compound precipitating in the media?
A2: Precipitation of antibacterial agents in media can be caused by several factors, including:
-
Low aqueous solubility: Many organic compounds, especially those with complex structures, have limited solubility in aqueous solutions like culture media.[2][3]
-
Temperature shifts: Changes in temperature, such as moving the media from a refrigerator to an incubator, can decrease the solubility of some compounds.[4]
-
pH of the media: The solubility of a compound can be highly dependent on the pH of the solution.[5][6][7]
-
High concentration: Exceeding the solubility limit of the agent in the media will lead to precipitation.
-
Interaction with media components: The agent may react with salts, metals, or proteins in the media, forming insoluble complexes.[5][8]
Q3: Can I still use the media if a precipitate has formed?
A3: It is not recommended to use media with a precipitate. The formation of a precipitate alters the effective concentration of the antibacterial agent and can negatively impact cell health and the reproducibility of your experiment.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving precipitation issues with this compound.
Step 1: Initial Assessment and Observation
Before making any changes, carefully observe the nature of the precipitate and the conditions under which it formed.
-
When does the precipitation occur?
-
Immediately upon adding the agent to the media?
-
After a period of incubation?
-
After a freeze-thaw cycle?[4]
-
-
What does the precipitate look like?
-
Crystalline or amorphous?
-
Colored or white?
-
Logical Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting precipitation of this compound.
Step 2: Optimizing the Stock Solution
Often, precipitation in the final media is due to issues with the initial stock solution.
Q: How should I prepare the stock solution of this compound?
A: For hydrophobic compounds, it is common to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into the aqueous media.[9]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed for a 10 mM stock solution. (Molecular weight of this compound will be required from the manufacturer's data sheet).
-
Dissolution:
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation: Recommended Final DMSO Concentration
| Final DMSO Concentration | Effect on Cells | Recommendation |
| > 0.5% | Potential for cytotoxicity | Not Recommended |
| 0.1% - 0.5% | Generally well-tolerated by most cell lines | Acceptable, but include a vehicle control |
| < 0.1% | Minimal to no effect on cell viability | Recommended [9] |
Step 3: Modifying Media Conditions
If the stock solution is prepared correctly and precipitation still occurs upon dilution, consider modifying the media conditions.
Q: How can I modify my media to prevent precipitation?
A: Several factors can be adjusted:
-
pH Adjustment: The solubility of many compounds is pH-dependent.[5][7] You can try adjusting the pH of your media slightly before adding the antibacterial agent.
-
Order of Addition: When preparing media from individual components, the order of addition can be critical, especially concerning salts like CaCl2 and MgSO4.[4][10] Add these components separately and ensure they are fully dissolved before adding others.
-
Use of Solubilizing Agents: For particularly challenging compounds, the addition of a solubilizing agent to the media might be necessary.
Experimental Protocol: pH Optimization
-
Prepare Media: Prepare your base media without this compound.
-
Aliquot and Adjust pH: Create several small aliquots of the media and adjust the pH of each to a different value within a physiologically acceptable range (e.g., 7.0, 7.2, 7.4, 7.6) using sterile 1N HCl or 1N NaOH.
-
Add this compound: Add the stock solution of this compound to each aliquot to the desired final concentration.
-
Observe: Incubate the media under standard experimental conditions and observe for precipitation over time.
Data Presentation: Hypothetical pH Effect on Solubility
| Media pH | Observation after 24 hours | Solubility Assessment |
| 7.0 | Heavy precipitate | Poor |
| 7.2 | Moderate precipitate | Moderate |
| 7.4 | Slight precipitate | Good |
| 7.6 | No precipitate | Excellent |
Step 4: Alternative Preparation and Sterilization Methods
High temperatures during autoclaving can cause precipitation of some media components.[10]
Q: Should I be concerned about autoclaving my media after adding this compound?
A: It is generally not recommended to autoclave media containing heat-sensitive or potentially reactive compounds like complex antibacterial agents.
Experimental Protocol: Sterile Filtration
-
Prepare Media: Prepare the basal media and autoclave it.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Filtration:
-
Allow the autoclaved media to cool to room temperature.
-
In a sterile biosafety cabinet, add the required volume of the this compound stock solution to the media.
-
Sterilize the final media by passing it through a 0.22 µm filter.[11]
-
Hypothetical Signaling Pathway Affected by this compound
The siderophore component of this compound is designed to hijack the iron uptake systems of Gram-negative bacteria to deliver the aztreonam payload, which then inhibits cell wall synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improving the aqueous solubility and antibacterial activity of triclosan using re-dispersible emulsion powder stabilized with gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lights and Shadows of Essential Oil-Derived Compounds: Antimicrobial and Anti-Inflammatory Properties of Eugenol, Thymol, Cinnamaldehyde, and Carvacrol [mdpi.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
"Antibacterial agent 63" off-target effects in eukaryotic cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Antibacterial agent 63," an aztreonam-siderophore conjugate. The information addresses potential off-target effects in eukaryotic cells and offers guidance on experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in eukaryotic cells?
A1: "this compound" is designed for targeted delivery to Gram-negative bacteria by hijacking their iron uptake systems, a strategy known as the "Trojan horse" approach.[1] This targeted delivery mechanism is intended to minimize exposure and, consequently, toxicity to eukaryotic cells. The core antibiotic, aztreonam, is known for its favorable safety profile and lack of significant ototoxicity or nephrotoxicity.[2] Studies on other siderophore-antibiotic conjugates have demonstrated significantly reduced cytotoxicity—in some cases over 2000-fold less—compared to the parent antibiotic against human cell lines.[1] While specific data for "this compound" is not available, a similar enterobactin-ampicillin conjugate exhibited low cytotoxicity against human T84 intestinal cells.[3][4]
Q2: Could this compound induce apoptosis in my cell line?
A2: While direct evidence for "this compound" is limited, the likelihood of significant apoptosis induction at typical therapeutic concentrations is low. The selective nature of the siderophore-mediated uptake is expected to limit the intracellular concentration of the agent in eukaryotic cells. However, as with any experimental compound, it is prudent to test for apoptosis, especially if unexpected levels of cell death are observed. A sensitive method to assess this is the Caspase-3 activity assay.
Q3: Can this compound affect eukaryotic signaling pathways?
A3: There is no direct evidence to suggest that "this compound" significantly alters major eukaryotic signaling pathways such as MAPK, PI3K/Akt, or NF-κB at effective antibacterial concentrations. Aztreonam's mechanism of action is specific to bacterial cell wall synthesis by targeting penicillin-binding protein 3 (PBP3).[5] This target is absent in eukaryotic cells. However, unexpected off-target effects are always a possibility with novel compounds. If you observe changes in cellular processes regulated by these pathways (e.g., inflammation, proliferation, survival), it may be worthwhile to investigate potential interference.
Q4: I am observing unexpected changes in gene expression in my experiments. Could this compound be the cause?
A4: While "this compound" is designed for bacterial specificity, some antibiotics have been shown to cause off-target changes in eukaryotic gene expression. Should you observe unexpected phenotypic changes, it is advisable to perform appropriate controls, such as comparing with cells treated with the unconjugated siderophore mimetic or aztreonam alone, if available.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity observed in eukaryotic cell culture.
| Possible Cause | Troubleshooting Step |
| High Concentration: The concentration of this compound used may be excessive for the specific cell line. | Action: Perform a dose-response curve to determine the IC50 value for your cell line using an MTT assay. Start with a wide range of concentrations. |
| Contamination: The cell culture may be contaminated, leading to cell death attributed to the agent. | Action: Regularly check for microbial contamination. Culture a sample of the medium in an antibiotic-free broth to test for hidden contaminants. |
| Solvent Toxicity: The solvent used to dissolve this compound may be causing cytotoxicity. | Action: Run a vehicle control experiment, treating cells with the same concentration of the solvent used to dissolve the agent. |
| Cell Line Sensitivity: The specific eukaryotic cell line may be unusually sensitive to the compound. | Action: Test the agent on a different, well-characterized cell line to compare cytotoxic responses. |
Issue 2: Inconsistent results in functional assays.
| Possible Cause | Troubleshooting Step |
| Agent Degradation: this compound may be unstable under your experimental conditions. | Action: Prepare fresh solutions of the agent for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Interference: The agent may be interfering with the assay components (e.g., fluorescent or colorimetric readouts). | Action: Run an acellular control with the agent and assay reagents to check for direct interference. |
| Subtle Off-Target Effects: The agent may be having minor, yet significant, off-target effects on cellular metabolism or signaling. | Action: If results are critical, consider performing a Western blot for key signaling proteins (e.g., phosphorylated ERK, Akt) or an NF-κB reporter assay to rule out pathway modulation. |
Data Presentation
Table 1: Illustrative Cytotoxicity of a Siderophore-β-Lactam Conjugate in a Human Cell Line
The following table presents representative data for an enterobactin-ampicillin conjugate (Ent-Amp), which serves as a proxy for the expected low cytotoxicity of siderophore-conjugated β-lactams like "this compound".
| Cell Line | Compound | IC50 (µM) | Assay |
| Human T84 Intestinal Cells | Enterobactin-Ampicillin (Ent-Amp) | >100 | MTT Assay |
| Human T84 Intestinal Cells | Ampicillin | >100 | MTT Assay |
Data is illustrative and based on findings for similar compounds, which show low cytotoxicity.[3][4] Researchers should determine the specific IC50 for "this compound" in their cell line of interest.
Experimental Protocols
MTT Assay for Cytotoxicity
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well plate
-
Eukaryotic cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the agent. Include a vehicle-only control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Eukaryotic cells treated with this compound
-
Cell lysis buffer
-
Reaction buffer containing DTT
-
Caspase-3 substrate (DEVD-pNA)
-
Microplate reader
Procedure:
-
Induce apoptosis in your cells using a known stimulus (positive control) and treat a set of cells with this compound.
-
Harvest and count the cells.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Add cell lysate to a 96-well plate.
-
Add reaction buffer (containing DTT) to each well.
-
Add the DEVD-pNA substrate to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Western Blot for MAPK (ERK1/2) Activation
This protocol detects the phosphorylation state of ERK1/2 as an indicator of MAPK pathway activation.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from control and treated cells.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Eukaryotic cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Allow cells to recover for 24 hours.
-
Treat the cells with this compound for the desired time. Include a positive control (e.g., TNF-α).
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the firefly luciferase activity using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
Calculate the relative NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
Visualizations
References
- 1. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aztreonam: a review of the first monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enterobactin-Mediated Delivery of β-Lactam Antibiotics Enhances Antibacterial Activity against Pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative metabolomics reveal key pathways associated with the synergistic activities of aztreonam and clavulanate combination against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Antibacterial Agent 63
Fictional Compound Profile: Antibacterial Agent 63 (AA63) is a novel, highly potent, broad-spectrum antibacterial agent. It is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high intestinal permeability but low aqueous solubility.[1][2] This poor solubility is the primary rate-limiting step for its oral absorption, leading to low and variable bioavailability.[3]
Frequently Asked Questions (FAQs)
Q1: We observe excellent in vitro activity with AA63, but the in vivo efficacy in our animal models is unexpectedly low and inconsistent. Why is this happening?
A1: This is a classic challenge with BCS Class II compounds like AA63.[2] The potent effect you see in vitro occurs when the compound is fully solubilized in the assay medium. However, in vivo, after oral administration, the drug's poor aqueous solubility in gastrointestinal fluids limits its dissolution.[4] If the drug doesn't dissolve, it cannot be absorbed across the gut wall, even with its high permeability.[3] This dissolution-rate-limited absorption leads to low plasma concentrations and, consequently, poor efficacy.[2]
Q2: What are the primary strategies to improve the oral bioavailability of AA63?
A2: The main goal is to enhance the dissolution rate and/or the apparent solubility of AA63 in the gastrointestinal tract. Several formulation strategies can be employed:
-
Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanosuspension) increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing AA63 in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution.[7] This is because the amorphous form has a higher free energy than the stable crystalline form.[8]
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the drug in a mix of oils and surfactants.[9] Upon contact with gastrointestinal fluids, these systems form fine emulsions, facilitating drug solubilization and absorption.[6]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with AA63, increasing its solubility in water.[5]
Q3: How do we select the most promising formulation strategy for our project?
A3: The selection depends on the physicochemical properties of AA63, the required dose, and manufacturing considerations. A staged approach is recommended:
-
Characterize the API: Thoroughly understand the solubility, LogP, melting point, and crystalline structure of AA63.
-
Feasibility Screening: Conduct small-scale experiments with several technologies (e.g., prepare a simple nanosuspension, a spray-dried solid dispersion, and a basic lipid formulation).
-
In Vitro Dissolution Testing: Compare the dissolution profiles of these prototypes under biorelevant conditions (e.g., using fasted-state and fed-state simulated intestinal fluids).
-
In Vivo Pharmacokinetic (PK) Study: Advance the most promising formulations into a pilot in vivo PK study in a relevant animal model (e.g., rats) to assess oral bioavailability.
Troubleshooting Guides
Issue 1: A Nanosuspension of AA63 Shows Particle Agglomeration Over Time.
-
Problem: The high surface energy of nanoparticles makes them thermodynamically unstable, leading to agglomeration to minimize this energy.[7]
-
Troubleshooting Steps:
-
Review Stabilizer Concentration: The concentration of the surfactant or polymer used as a stabilizer may be insufficient to cover the nanoparticle surface. Try increasing the stabilizer concentration.
-
Evaluate Stabilizer Type: The current stabilizer may not be optimal. Screen different types of stabilizers, including non-ionic polymers or charged surfactants, to see which provides better steric or electrostatic repulsion.[7]
-
Consider Combination Stabilizers: An electrosteric stabilization approach, using a combination of an ionic surfactant and a non-ionic polymer, is often more effective than a single agent.[7]
-
Check Processing Parameters: Over-processing during homogenization or milling can generate excessive heat, potentially degrading the stabilizer or the drug. Optimize the processing time and temperature.
-
Issue 2: An Amorphous Solid Dispersion (ASD) of AA63 Recrystallizes During Storage or Dissolution.
-
Problem: The amorphous form is thermodynamically unstable and has a natural tendency to revert to the more stable crystalline form. This can happen during storage (especially under high humidity and temperature) or upon contact with dissolution media (solution-mediated phase transformation).[10]
-
Troubleshooting Steps:
-
Assess Polymer Selection: The chosen polymer may not have sufficient miscibility with AA63 or a high enough glass transition temperature (Tg) to prevent molecular mobility. Consider polymers that can form strong intermolecular interactions (e.g., hydrogen bonds) with AA63.
-
Optimize Drug Loading: High drug loading increases the risk of recrystallization. Evaluate if a lower drug loading improves stability while still meeting the dose requirement.
-
Incorporate a Second Polymer: Sometimes, adding a second polymer can improve the stability of the ASD.
-
Control Moisture: Ensure the final product is stored in tightly sealed containers with a desiccant, as moisture can act as a plasticizer and lower the Tg of the system, increasing the risk of recrystallization.
-
Data Presentation
Table 1: Comparison of Aqueous Solubility for Different AA63 Formulations.
| Formulation Type | Drug Loading (% w/w) | Solubility in Simulated Intestinal Fluid (µg/mL) |
| Unprocessed AA63 (crystalline) | 100% | 0.8 |
| Micronized AA63 | 100% | 2.5 |
| Nanosuspension (stabilized) | 20% | 15.7 |
| Amorphous Solid Dispersion | 25% | 45.2 |
Table 2: In Vivo Pharmacokinetic Parameters of AA63 Formulations in Rats (Oral Dose: 20 mg/kg).
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve, representing total drug exposure.[11][12]
| Formulation Type | Cmax (ng/mL) | Tmax (hours) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unprocessed AA63 (in suspension) | 112 ± 25 | 4.0 | 980 ± 210 | 100% (Reference) |
| Nanosuspension | 450 ± 98 | 2.0 | 4,150 ± 750 | 423% |
| Amorphous Solid Dispersion | 895 ± 150 | 1.5 | 8,200 ± 1,100 | 837% |
Experimental Protocols
Protocol 1: Preparation of an AA63 Nanosuspension via Wet Milling
-
Preparation of Dispersion Medium: Prepare a 2% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Coarse Suspension: Disperse 5% (w/v) of AA63 powder into the stabilizer solution. Stir with a magnetic stirrer for 30 minutes to ensure the powder is fully wetted.
-
Wet Milling: Transfer the coarse suspension to a laboratory-scale bead mill. Add zirconia milling beads (0.5 mm diameter).
-
Milling Process: Mill the suspension at 2000 RPM for 4 hours. Maintain the temperature of the milling chamber below 10°C using a cooling jacket to prevent thermal degradation.
-
Particle Size Analysis: At hourly intervals, withdraw a small aliquot of the suspension and measure the particle size distribution using dynamic light scattering (DLS).
-
Harvesting: Continue milling until the desired particle size (e.g., Z-average < 200 nm) is achieved. Separate the nanosuspension from the milling beads by filtration.
-
Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Use male Sprague-Dawley rats (250-300g). Acclimatize the animals for at least 3 days before the experiment, with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, but allow free access to water.
-
Dosing: Divide the rats into groups (n=6 per group) for each formulation. Administer the formulations orally via gavage at a dose of 20 mg/kg of AA63.
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 RPM for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of AA63 in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using non-compartmental analysis software.[13]
Visualizations
Caption: Troubleshooting workflow for addressing the low in vivo efficacy of AA63.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. What are BCS Class 2 drugs [pion-inc.com]
- 2. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tailoring Release Profiles of BCS Class II Drugs Using Controlled Release Amorphous Solid Dispersion Beads with Membrane-Reservoir Design: Effect of Pore Former and Coating Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics | PPTX [slideshare.net]
- 12. quora.com [quora.com]
- 13. europeanreview.org [europeanreview.org]
"Antibacterial agent 63" interference with fluorescence assays
Welcome to the technical support resource for researchers using Antibacterial Agent 63. This guide provides answers to frequently asked questions and detailed troubleshooting advice for issues related to fluorescence assay interference.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescence signal unexpectedly high after adding this compound?
A: An unexpectedly high signal is often due to the intrinsic fluorescence (autofluorescence) of the test compound.[1] Many small molecules absorb light and emit it within the detection range of common fluorescence assays, leading to false-positive results.[1][2] This effect is often concentration-dependent, with higher compound concentrations producing a stronger interfering signal.[3]
Q2: My fluorescence signal is lower than expected or completely gone. What could be the cause?
A: A significant drop in fluorescence signal can be caused by two main phenomena:
-
Fluorescence Quenching: this compound may directly interact with the fluorescent dye, causing it to lose its ability to fluoresce. This can be a dynamic (collisional) or static process.[4]
-
Inner Filter Effect: The compound may absorb light at the excitation or emission wavelength of your fluorophore.[1][3] This prevents the fluorophore from being properly excited or blocks its emitted light from reaching the detector, resulting in an artificially low signal.[1] This is especially problematic when the compound is used at high concentrations relative to the fluorescent probe.[5][6]
Q3: At what wavelengths is interference from a compound like Agent 63 most common?
A: Interference from library compounds is most prevalent in the blue-green spectral region (e.g., excitation around 340 nm, emission around 450 nm).[1][3] Shifting to assays that use red-shifted fluorophores (excitation and emission >500 nm) can dramatically reduce the likelihood of encountering compound autofluorescence.[1][2]
Q4: How can I proactively check if this compound will interfere with my assay?
A: Before starting your main experiment, you should characterize the spectral properties of Agent 63. Run absorbance and fluorescence scans of the compound alone at the concentrations you plan to use in your experiment. This will reveal if it absorbs light or fluoresces in your assay's spectral window.
Troubleshooting Guide
Issue: Inconsistent or Unreliable Results in a Fluorescence-Based Assay
This guide provides a step-by-step workflow to determine if this compound is interfering with your assay and how to mitigate the issue.
Step 1: Identify the Type of Interference
The first step is to determine if Agent 63 is autofluorescent or if it's quenching the signal.
Control Experiments:
-
Compound Only Control: Prepare wells containing only the assay buffer and Agent 63 at the highest concentration used in your experiment. Read the fluorescence using the same filter set as your main assay. A high reading indicates autofluorescence.
-
Dye + Compound Control (Cell-Free): Prepare wells with the assay buffer, your fluorescent dye, and Agent 63. Compare the signal to a "Dye Only" control. A significantly lower signal in the presence of Agent 63 points towards quenching or an inner filter effect.
Below is a troubleshooting workflow to diagnose interference.
Caption: A logical workflow for diagnosing fluorescence assay interference.
Step 2: Quantify the Interference
If interference is detected, quantify its spectral characteristics.
-
For Autofluorescence: Measure the excitation and emission spectra of Agent 63 to identify its fluorescent profile.
-
For Quenching/Inner Filter Effect: Measure the full absorbance spectrum of Agent 63.
This data will help you understand the extent of the spectral overlap with your chosen fluorophore.
Table 1: Example Spectral Properties of an Interfering Compound
| Property | Wavelength (nm) | Implication for Assay Using DAPI (Ex: 358, Em: 461) |
|---|---|---|
| Max Absorbance | 360 | High Interference: Agent 63 will absorb DAPI's excitation light (Inner Filter Effect). |
| Max Fluorescence Excitation | 355 | High Interference: Agent 63 will be excited along with DAPI. |
| Max Fluorescence Emission | 470 | High Interference: Agent 63's autofluorescence will be detected in the DAPI emission channel. |
Step 3: Mitigate the Interference
Based on the nature of the interference, select an appropriate mitigation strategy.
Strategy 1: Shift to a Redder Fluorophore Compound interference is less common at longer wavelengths.[2][3] Switching from a blue dye (like DAPI) to a green or red dye (like Propidium Iodide or a Cy5-based probe) can often resolve the issue.
Caption: Shifting to redder dyes can avoid spectral overlap with interfering compounds.
Strategy 2: Reduce Compound Concentration If possible, lower the concentration of Agent 63. Both autofluorescence and the inner filter effect are concentration-dependent.[1][3] However, ensure the concentration remains effective for its antibacterial purpose.
Strategy 3: Use an Orthogonal Assay Validate your findings using a non-fluorescence-based method. This is the most robust way to confirm that the observed biological activity is genuine and not an artifact of interference.[1][3]
Table 2: Comparison of Assay Types for Antibacterial Screening
| Assay Type | Principle | Pros | Cons Regarding Interference |
|---|---|---|---|
| Fluorescence | Measures light emission from a fluorophore. | High sensitivity, high-throughput. | Susceptible to autofluorescence and quenching from test compounds.[1][3] |
| Absorbance/Colorimetric | Measures changes in light absorbance (color). | Simple, inexpensive. | Can be affected by colored compounds.[5][6] |
| Agar Diffusion | Measures a zone of growth inhibition on agar.[7] | Simple, low cost, visual result. | Low throughput, less precise than liquid assays.[8] |
| Isothermal Microcalorimetry | Measures heat produced by metabolic activity.[9] | Label-free, provides real-time data. | Requires specialized equipment, lower throughput.[10] |
Experimental Protocols
Protocol 1: Measuring the Intrinsic Fluorescence of this compound
Objective: To determine if Agent 63 is fluorescent at the wavelengths used in your primary assay.
Materials:
-
This compound
-
Assay buffer (the same used in your primary experiment)
-
Fluorescence microplate reader
-
Black, clear-bottom microplates suitable for fluorescence
Method:
-
Prepare a serial dilution of Agent 63 in the assay buffer, starting from the highest concentration used in your experiments.
-
Add 100 µL of each concentration to triplicate wells of the microplate.
-
Include "buffer only" wells as a negative control.
-
Set the plate reader to the excitation and emission wavelengths of the fluorophore used in your primary assay (e.g., Ex: 485 nm, Em: 520 nm for a green fluorescent dye).
-
Measure the fluorescence intensity.
-
Analysis: Subtract the average reading of the "buffer only" control from all other readings. If the resulting values are significantly above baseline and increase with compound concentration, Agent 63 is autofluorescent under your assay conditions.
Protocol 2: Measuring the Absorbance Spectrum of this compound
Objective: To determine if Agent 63 absorbs light at the excitation or emission wavelengths of your fluorophore (potential for inner filter effect).
Materials:
-
This compound
-
Assay buffer
-
UV-Vis spectrophotometer or microplate reader with absorbance capabilities
-
UV-transparent cuvettes or microplates
Method:
-
Prepare a solution of Agent 63 in the assay buffer at the highest concentration used in your experiments.
-
Use the assay buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance of the Agent 63 solution across a range of wavelengths that includes the excitation and emission peaks of your fluorophore (e.g., from 300 nm to 700 nm).
-
Analysis: Examine the resulting spectrum. If there is a significant absorbance peak that overlaps with your fluorophore's excitation or emission wavelength, the inner filter effect is a likely source of interference.[1]
Protocol 3: Bacterial Viability Assay with Interference Controls
Objective: To measure the antibacterial activity of Agent 63 using a fluorescent dye (Propidium Iodide, PI) while controlling for potential interference. PI enters membrane-compromised (dead) cells and fluoresces red.
Materials:
-
Bacterial culture (e.g., E. coli)
-
Assay Buffer (e.g., PBS)
-
This compound
-
Propidium Iodide (PI) stock solution
-
Positive control (e.g., 70% ethanol)
-
Black, clear-bottom 96-well plates
Method:
-
Grow bacteria to the mid-log phase and adjust the culture to a standard density (e.g., OD600 = 0.1) in the assay buffer.
-
Set up the plate as follows:
-
Negative Control: 100 µL bacteria
-
Positive Control: 90 µL bacteria + 10 µL of 70% ethanol
-
Test Wells: 90 µL bacteria + 10 µL of Agent 63 dilutions
-
Interference Control 1 (Autofluorescence): 90 µL buffer + 10 µL of Agent 63 dilutions
-
Interference Control 2 (Quenching): 90 µL buffer + 10 µL of 70% ethanol + 10 µL of Agent 63 dilutions (add PI later with other wells)
-
-
Incubate the plate under appropriate conditions (e.g., 1 hour at 37°C).
-
Add PI to all wells to a final concentration of 1 µg/mL. Incubate in the dark for 15 minutes.
-
Measure fluorescence (e.g., Ex: 535 nm, Em: 617 nm).
-
Data Analysis:
-
First, check the Autofluorescence Control . If high, this signal must be subtracted from your Test Wells .
-
Next, check the Quenching Control . Compare its signal to the Positive Control . If it is significantly lower, Agent 63 is quenching the PI signal, and the results from the Test Wells may be an underestimation of cell death.
-
Calculate the corrected fluorescence for the Test Wells and determine the effect of Agent 63 on bacterial viability.
-
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Diffusion of "Antibacterial Agent 63" in Agar
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor diffusion of "Antibacterial agent 63" during agar-based antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its basic properties?
"this compound" is a conjugate of the antibiotic aztreonam and a siderophore mimetic, designed to be effective against Gram-negative bacteria.[1][2] Its relatively high molecular weight may contribute to slower diffusion through an agar matrix.
| Property | Value |
| Chemical Formula | C35H43N9O14S2 |
| Molecular Weight | 877.90 g/mol |
| Description | A conjugate of aztreonam and a siderophore mimetic. |
| Primary Target | Gram-negative bacteria.[1][2] |
| Storage (Powder) | 2 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C or 6 months at -80°C |
Q2: I am observing smaller than expected zones of inhibition, or no zones at all, with "this compound". What are the potential causes?
Poor diffusion of "this compound" in agar can be attributed to several factors, often related to its high molecular weight and potential interactions with the agar medium.[3][4] Common causes include:
-
High Molecular Weight: Larger molecules diffuse more slowly through the agar matrix compared to smaller molecules.[3][4]
-
Agar Properties: The concentration and viscosity of the agar can impede diffusion.[5]
-
Medium Composition: Components of the culture medium can interact with the agent, hindering its diffusion.[3][6]
-
Inoculum Density: An overly dense bacterial lawn can grow to a critical mass before the agent has diffused sufficiently, resulting in smaller or absent zones of inhibition.[3][4]
-
Agar Depth: Inconsistent or overly thick agar layers can negatively impact the size of the inhibition zone.[3][7]
Q3: Are there alternative methods to test the susceptibility of bacteria to "this compound" if agar diffusion methods are not suitable?
Yes, if poor diffusion in agar is a persistent issue, consider using dilution-based methods which do not rely on the diffusion of the agent through a solid medium. These methods directly expose the bacteria to the agent in a liquid or solid medium at known concentrations.
-
Broth Microdilution: This is considered a gold standard method for determining the Minimum Inhibitory Concentration (MIC).[8][9][10] It involves preparing serial dilutions of the antibacterial agent in a liquid growth medium in a 96-well plate.[11]
-
Agar Dilution: In this method, the antibacterial agent is incorporated directly into the agar at various concentrations before the plates are poured. The test organism is then inoculated onto the surface of the plates.[9][11]
-
Antimicrobial Gradient Method (E-test): This method uses a plastic strip with a predefined gradient of the antibacterial agent. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC can be read from a scale on the strip.[9][10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting poor diffusion of "this compound" in agar diffusion assays.
Initial Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting poor agar diffusion.
Step 1: Verify Standard Protocol Parameters
Before altering the experimental conditions, ensure that the standard parameters for the Kirby-Bauer disk diffusion test are being correctly followed.
| Parameter | Standard Value/Condition | Common Pitfalls & Solutions |
| Inoculum Density | 0.5 McFarland standard | Too dense: May result in smaller or no zones.[3] Solution: Standardize the inoculum using a spectrophotometer or a McFarland standard. |
| Agar Depth | 4 mm | Too thick: Can reduce the size of the inhibition zone.[3][7] Solution: Use a consistent volume of agar for the size of the petri dish. |
| pH of Medium | 7.2 - 7.4 for Mueller-Hinton Agar | Incorrect pH: Can affect the activity and diffusion of the agent.[3] Solution: Use pre-tested commercial media or verify the pH of in-house prepared media. |
| Disk Potency | Appropriate concentration for the agent | Degraded agent: Improper storage can lead to loss of potency. Solution: Store "this compound" as recommended and use fresh working solutions. |
| Incubation | 16-20 hours at 35°C | Incorrect time/temp: Can affect bacterial growth rate and zone formation. Solution: Ensure incubators are calibrated and timed correctly. |
Step 2: Modify Assay Conditions to Improve Diffusion
If standard parameters are correct and diffusion is still poor, consider the following modifications.
| Modification | Rationale |
| Pre-diffusion | Incubate the plate at 4°C for 1-2 hours after applying the disk and before incubation at 37°C. |
| Change Agar Concentration | Reduce the agar concentration slightly (e.g., from 1.5% to 1.2%). |
| Solvent/Vehicle Check | Ensure the solvent used to dissolve "this compound" does not interfere with its diffusion. |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides an alternative to agar diffusion for determining the antimicrobial susceptibility of "this compound".
Caption: Workflow for broth microdilution susceptibility testing.
Methodology:
-
Prepare Serial Dilutions:
-
Create a stock solution of "this compound" in an appropriate solvent (e.g., DMSO).
-
Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
-
Standardize Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculate Microplate:
-
Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the organism. This can be assessed visually or with a plate reader.
-
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 4. asm.org [asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. youtube.com [youtube.com]
- 8. An alternative disk diffusion test in broth and macrodilution method for colistin susceptibility in Enterobacteriales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current and Emerging Methods of Antibiotic Susceptibility Testing [mdpi.com]
- 11. integra-biosciences.com [integra-biosciences.com]
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: Antibacterial Agent 63 and Penicillin
For Immediate Release
This guide provides a detailed comparison of the mechanisms of action of the novel siderophore-conjugated monobactam, "Antibacterial agent 63," and the archetypal β-lactam antibiotic, penicillin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.
Executive Summary
"this compound" represents a targeted approach to combating Gram-negative bacteria, leveraging a "Trojan horse" strategy to deliver its active component, aztreonam, across the outer membrane. Its mechanism is highly specific, primarily inhibiting Penicillin-Binding Protein 3 (PBP3), a key enzyme in bacterial cell wall synthesis. In contrast, penicillin exhibits a broader spectrum of activity, targeting multiple Penicillin-Binding Proteins (PBPs) in both Gram-positive and some Gram-negative bacteria. This fundamental difference in their molecular interactions and cellular uptake pathways results in distinct antibacterial profiles and clinical applications.
Data Presentation: Performance Comparison
The following table summarizes key performance indicators for "this compound" and penicillin. It is important to note that direct comparative studies for "this compound" are limited; therefore, data for its active moiety, aztreonam, is presented.
| Feature | This compound (Aztreonam) | Penicillin G |
| Target Organisms | Primarily Gram-negative aerobic bacteria (e.g., Pseudomonas aeruginosa, Enterobacteriaceae) | Primarily Gram-positive bacteria (e.g., Streptococcus spp., Staphylococcus spp.) and some Gram-negative cocci |
| Mechanism of Action | Inhibition of cell wall synthesis via high affinity for Penicillin-Binding Protein 3 (PBP3) | Inhibition of cell wall synthesis by binding to and inactivating multiple Penicillin-Binding Proteins (PBPs) |
| Uptake Mechanism | Active transport via siderophore-mediated iron uptake systems in Gram-negative bacteria | Passive diffusion through porin channels in Gram-negative bacteria (less effective) |
| Resistance to β-lactamases | High degree of resistance to hydrolysis by many common β-lactamases (penicillinases and cephalosporinases) | Susceptible to hydrolysis by a wide range of β-lactamases |
| Cross-reactivity with Penicillin Allergy | Low rate of allergic cross-reactivity in patients with penicillin allergies | High potential for allergic reactions in sensitized individuals |
Mechanism of Action: A Detailed Look
"this compound"
"this compound" is a conjugate of the monobactam antibiotic aztreonam and a siderophore mimetic. This unique structure facilitates its entry into Gram-negative bacteria.
-
Siderophore-Mediated Uptake: The siderophore component of "this compound" mimics natural iron-chelating molecules (siderophores) produced by bacteria. Gram-negative bacteria actively transport iron-siderophore complexes across their outer membrane using specific receptors. By binding to these receptors, "this compound" effectively hijacks this transport system to gain entry into the periplasmic space.
-
Inhibition of PBP3: Once in the periplasm, the active component, aztreonam, selectively binds to and inhibits Penicillin-Binding Protein 3 (PBP3). PBP3 is a crucial transpeptidase involved in the final stages of peptidoglycan synthesis, specifically in septum formation during cell division.
-
Cell Lysis: Inhibition of PBP3 leads to the formation of long, filamentous bacterial cells that are unable to divide. This disruption of cell wall integrity ultimately results in cell lysis and bacterial death.
Penicillin
Penicillin, the first discovered β-lactam antibiotic, also targets bacterial cell wall synthesis but through a broader and less targeted mechanism.
-
Inhibition of Multiple PBPs: Penicillin binds to and acylates the active site of a range of Penicillin-Binding Proteins (PBPs). This covalent modification irreversibly inactivates the enzymes.
-
Disruption of Peptidoglycan Cross-linking: The inactivation of these PBPs prevents the cross-linking of peptidoglycan chains, which are the structural backbone of the bacterial cell wall.
-
Cell Wall Degradation and Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.
Visualizing the Mechanisms of Action
Caption: Mechanism of "this compound" targeting Gram-negative bacteria.
Caption: General mechanism of action for penicillin.
Experimental Protocols
Penicillin-Binding Protein (PBP) Binding Assay
This assay is crucial for determining the affinity of β-lactam antibiotics for their PBP targets.
Objective: To identify which PBPs an antibiotic binds to and with what affinity.
Methodology:
-
Bacterial Cell Culture and Membrane Preparation:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Lyse the cells using methods such as sonication or French press to release the cellular contents.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
-
Competitive Binding with a Fluorescent Penicillin Analog:
-
Incubate the isolated membranes with varying concentrations of the test antibiotic (e.g., "this compound" or penicillin).
-
Add a fluorescently labeled penicillin analog (e.g., Bocillin FL), which binds to all active PBPs.
-
The test antibiotic will compete with the fluorescent analog for binding to the PBPs.
-
-
Visualization and Analysis:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using an appropriate gel imager.
-
The reduction in fluorescence intensity at specific PBP bands in the presence of the test antibiotic indicates binding. The concentration of the test antibiotic that causes a 50% reduction in fluorescence (IC50) can be calculated to determine binding affinity.
-
Caption: Workflow for a Penicillin-Binding Protein (PBP) competitive binding assay.
Bacterial Cell Lysis Assay (Time-Kill Assay)
This assay provides quantitative data on the bactericidal activity of an antibiotic over time.
Objective: To determine the rate at which an antibiotic kills a bacterial population.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Grow a bacterial culture to a specific optical density (e.g., OD600 of 0.5) to ensure a standardized starting population.
-
Dilute the culture in fresh growth medium to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Exposure to Antibiotic:
-
Add the test antibiotic ("this compound" or penicillin) at various concentrations (e.g., 1x, 4x, 10x the Minimum Inhibitory Concentration - MIC).
-
Include a growth control with no antibiotic.
-
Incubate the cultures at 37°C with shaking.
-
-
Quantification of Viable Bacteria:
-
At specific time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in a sterile saline solution.
-
Plate the dilutions onto agar plates and incubate overnight at 37°C.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic concentration.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Conclusion
"this compound" and penicillin both function by inhibiting bacterial cell wall synthesis, a validated and effective antibacterial strategy. However, the targeted delivery system and specific PBP affinity of "this compound" provide a distinct advantage against challenging Gram-negative pathogens, a critical area of unmet medical need. In contrast, penicillin's broader spectrum of activity has made it a cornerstone for treating infections caused by susceptible Gram-positive bacteria. Understanding these fundamental differences in their mechanisms of action is paramount for the rational design and development of future antibacterial therapies.
Comparative Analysis of Bactericidal vs. Bacteriostatic Activity of Antibacterial Agent 63
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Antibacterial Agent 63, a novel siderophore-conjugated aztreonam derivative, focusing on its antibacterial activity. While definitive studies classifying Agent 63 as either bactericidal or bacteriostatic are not yet published, this document synthesizes available data on its inhibitory action and compares it with its parent compound, aztreonam. Detailed experimental protocols for determining bactericidal and bacteriostatic activity are also provided to facilitate further research.
Introduction to this compound
This compound is a conjugate of the monobactam antibiotic aztreonam and a bis-catechol siderophore mimetic.[1] This modification is designed to enhance its uptake by Gram-negative bacteria through their iron acquisition systems, effectively acting as a "Trojan horse" to deliver the antibiotic payload. Aztreonam, the parent drug, is a well-established bactericidal agent that inhibits bacterial cell wall synthesis.[2] By conjugating it to a siderophore, Agent 63 demonstrates significantly expanded and potent activity against a range of Gram-negative bacteria, including multidrug-resistant (MDR) strains that are often resistant to aztreonam alone.[1]
Mechanism of Action
The antibacterial activity of Agent 63 is predicated on a dual-component mechanism:
-
Siderophore-Mediated Uptake: The siderophore component of Agent 63 is recognized by and actively transported across the outer membrane of Gram-negative bacteria via their iron uptake channels. This process is particularly effective in iron-deficient environments, which mimic the conditions of a host infection.
-
Inhibition of Cell Wall Synthesis: Once in the periplasmic space, the aztreonam "warhead" is released or acts in its conjugated form to inhibit penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Disruption of the cell wall leads to cell lysis and death.
dot
Caption: Mechanism of action of this compound.
Comparative In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (referred to as compounds 27 and 30 in the source literature) and its parent compound, aztreonam, against several strains of Gram-negative bacteria. The data is extracted from Liu R, et al. ACS Infect Dis. 2021.[1] Lower MIC values indicate greater potency.
| Bacterial Strain | Compound | MIC (µM) in Iron-Deficient Medium | MIC (µM) in Iron-Replete Medium |
| A. baumannii ATCC 17961 | Agent 63 (27) | 0.4 | 4.5 |
| Agent 63 (30) | 0.4 | 25 | |
| Aztreonam | >25 | >25 | |
| A. baumannii ATCC BAA 1797 | Agent 63 (27) | 0.8 | 12.5 |
| Agent 63 (30) | 0.4 | >25 | |
| Aztreonam | >25 | >25 | |
| A. baumannii ATCC 17978 pNT165¹ | Agent 63 (27) | 6.25 | NT |
| Agent 63 (30) | 3.0 | NT | |
| Aztreonam | >25 | NT | |
| A. baumannii ATCC 17978 pNT320² | Agent 63 (27) | 3.0 | NT |
| Agent 63 (30) | 0.8 | NT | |
| Aztreonam | >25 | NT | |
| P. aeruginosa PAO1 | Agent 63 (27) | 0.1 | 0.2 |
| Agent 63 (30) | 0.2 | 3.0 | |
| Aztreonam | >25 | >25 | |
| K. pneumoniae ATCC 43816 | Agent 63 (27) | 0.1 | 0.4 |
| Agent 63 (30) | 0.1 | 0.2 | |
| Aztreonam | 0.2 | 0.2 | |
| E. coli ATCC 25922 | Agent 63 (27) | 0.2 | 0.2 |
| Agent 63 (30) | 0.1 | 0.1 | |
| Aztreonam | 0.2 | 0.2 | |
| S. aureus SG511 | Agent 63 (27) | >25 | NT |
| Agent 63 (30) | >25 | NT | |
| Aztreonam | >25 | NT |
¹Cephalosporinase-producing strain, ²Carbapenemase-producing strain, NT = Not Tested
Bactericidal vs. Bacteriostatic Activity
The classification of an antibacterial agent as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is crucial for guiding therapeutic choices, especially in severe infections or in immunocompromised patients. This distinction is typically determined by comparing the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC).
-
Bactericidal: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
-
Bacteriostatic: An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.
Aztreonam (Parent Compound): Aztreonam is well-documented as a bactericidal antibiotic. Its mechanism of action, the inhibition of cell wall synthesis, leads to cell lysis and death.
This compound: The primary research on this compound has focused on its potent inhibitory activity (MIC).[1] To date, published studies have not reported the MBC values or time-kill kinetics for this specific compound. Therefore, a definitive classification of Agent 63 as bactericidal or bacteriostatic cannot be made from the currently available data. However, given that it is a derivative of the bactericidal compound aztreonam and shares the same core mechanism of action, it is highly probable that Agent 63 also exhibits bactericidal activity. Further experimental validation is required to confirm this.
Experimental Protocols
The following are detailed, standardized protocols for determining the MIC, MBC, and time-kill kinetics of an antibacterial agent.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) or saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Assay Procedure:
-
Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (inoculum without the agent) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the agent in which there is no visible growth (turbidity).
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
a. Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each of these wells thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10-100 µL) from each selected well and spread-plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
dot
Caption: Workflow for bactericidal vs. bacteriostatic determination.
Time-Kill Curve Assay
This assay provides a dynamic picture of the antimicrobial agent's effect over time.
a. Procedure:
-
Prepare flasks containing MHB with the antibacterial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the agent.
-
Inoculate each flask with the test bacterium to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate all flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of each aliquot and plate onto antibiotic-free agar to determine the viable bacterial count (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is generally a <3-log₁₀ reduction.
Conclusion
This compound is a promising novel compound with significantly enhanced in vitro activity against challenging Gram-negative pathogens compared to its parent drug, aztreonam. Its "Trojan horse" mechanism of action allows it to overcome the outer membrane permeability barrier of these bacteria. While its core mechanism of inhibiting cell wall synthesis strongly suggests bactericidal activity, definitive experimental confirmation through MBC determination or time-kill curve analysis is needed. The provided standardized protocols offer a clear pathway for researchers to undertake these critical next steps in the evaluation of this and other novel antibacterial agents.
References
Head-to-head comparison of "Antibacterial agent 63" and ciprofloxacin
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of antibacterial drug development, the emergence of novel agents targeting multidrug-resistant (MDR) Gram-negative bacteria is of paramount importance. This guide provides a head-to-head comparison of a novel siderophore-conjugated monobactam, "Antibacterial agent 63," and the widely-used fluoroquinolone, ciprofloxacin. This comparison is based on available preclinical data, focusing on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Executive Summary
"this compound" is a conjugate of the β-lactam antibiotic aztreonam and a bis-catechol siderophore mimetic. This "Trojan horse" strategy facilitates the uptake of aztreonam by Gram-negative bacteria, including strains resistant to the parent drug. Ciprofloxacin is a broad-spectrum fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.
The available in vitro data indicates that "this compound" demonstrates significant potency against challenging Gram-negative pathogens, in some cases surpassing the activity of both its parent compound, aztreonam, and ciprofloxacin, particularly against Acinetobacter baumannii and Pseudomonas aeruginosa. However, it is important to note that direct head-to-head in vivo comparative studies are not yet available.
Mechanism of Action
The two agents employ fundamentally different mechanisms to exert their antibacterial effects.
This compound: The "Trojan Horse" Approach
"this compound" utilizes the bacterium's own iron uptake system to gain entry into the cell. The siderophore component of the conjugate mimics natural siderophores, which are small molecules secreted by bacteria to scavenge iron from the environment. Once the conjugate binds to iron in the host, it is recognized by specific outer membrane receptors on Gram-negative bacteria and actively transported into the periplasmic space. Inside the periplasm, the aztreonam "warhead" is released and can exert its action.
Aztreonam is a monobactam antibiotic that inhibits bacterial cell wall synthesis by binding with high affinity to penicillin-binding protein 3 (PBP3)[1][2][3]. PBP3 is a crucial enzyme involved in the final stages of peptidoglycan synthesis, specifically in septum formation during cell division. By inhibiting PBP3, aztreonam disrupts the integrity of the bacterial cell wall, leading to cell lysis and death[1][4]. The conjugation to a siderophore allows aztreonam to bypass common resistance mechanisms such as reduced membrane permeability.
Ciprofloxacin: Inhibition of DNA Replication
Ciprofloxacin, a second-generation fluoroquinolone, targets the intracellular process of DNA replication. Its mechanism involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV[5]. In Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription. Topoisomerase IV, on the other hand, is crucial for the separation of daughter chromosomes after replication.
Ciprofloxacin binds to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which triggers a cascade of events including the SOS response and ultimately results in bacterial cell death.
In Vitro Efficacy: A Comparative Analysis
The following tables summarize the minimum inhibitory concentration (MIC) values for "this compound" and ciprofloxacin against a panel of Gram-negative and Gram-positive bacteria. The data for "this compound" is sourced from Liu et al. (2021), while the data for ciprofloxacin and aztreonam is compiled from various publicly available studies for the same or similar ATCC strains.
It is crucial to note that these data are not from direct head-to-head experiments and should be interpreted with caution. The MIC values for ciprofloxacin can vary between studies depending on the specific testing conditions.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) Against Gram-Negative Bacteria
| Bacterial Strain | "this compound" (as a conjugate) | Aztreonam | Ciprofloxacin |
| Pseudomonas aeruginosa ATCC 27853 | 0.5 | >128 | 0.25 - 1 |
| Acinetobacter baumannii ATCC 17961 | 0.25 | >128 | ≥4 |
| Klebsiella pneumoniae ATCC 13883 | 0.06 | 0.25 | 0.1 - 2 |
| Escherichia coli ATCC 25922 | 0.06 | 0.125 | 0.008 - 0.015 |
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) Against Gram-Positive Bacteria
| Bacterial Strain | "this compound" (as a conjugate) | Aztreonam | Ciprofloxacin |
| Staphylococcus aureus SG511 | >25 | >128 | 0.25 - 0.5 |
Data for "this compound" and its corresponding aztreonam control are from Liu R, et al. ACS Infect Dis. 2021. Data for ciprofloxacin are compiled from multiple sources for the specified ATCC strains or representative strains.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
Analysis of In Vitro Data:
-
Enhanced Gram-Negative Activity: "this compound" demonstrates significantly enhanced activity against P. aeruginosa and A. baumannii compared to its parent compound, aztreonam, which is largely inactive against these strains.
-
Potency Against Resistant Strains: The data suggests that "this compound" is particularly effective against bacterial species that are often resistant to multiple antibiotics, including ciprofloxacin. For instance, against A. baumannii ATCC 17961, "this compound" shows a low MIC, whereas this strain is typically resistant to ciprofloxacin.
-
Gram-Positive Inactivity: As expected, due to the inherent spectrum of aztreonam, "this compound" is inactive against the Gram-positive bacterium Staphylococcus aureus. Ciprofloxacin, while more effective against Gram-negatives, does exhibit activity against some Gram-positive strains.
-
Comparable Activity Against Susceptible Strains: Against strains that are generally susceptible to aztreonam, such as K. pneumoniae and E. coli, the activity of "this compound" is comparable or slightly better than the parent compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibacterial agents ("this compound", ciprofloxacin, aztreonam)
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the bacterial strain.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well microtiter plates. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for each bacterial strain.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions. This will bring the final volume in each well to 100 µL.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with the aid of a microplate reader.
-
Proposed In Vivo Efficacy Evaluation: Murine Thigh Infection Model
While in vivo data for "this compound" is not available in the cited literature, a standard animal model for assessing the efficacy of new antibiotics against Gram-negative bacteria is the murine thigh infection model.
Objective: To evaluate the in vivo efficacy of an antibacterial agent in reducing the bacterial load in the thigh muscle of infected mice.
Animal Model: Neutropenic mice (rendered neutropenic by treatment with cyclophosphamide).
Procedure:
-
Infection:
-
Prepare a standardized inoculum of the challenge organism (e.g., P. aeruginosa or A. baumannii) in the mid-logarithmic growth phase.
-
Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension intramuscularly into the thigh of each mouse.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer the test compounds ("this compound", ciprofloxacin, vehicle control) via a clinically relevant route (e.g., subcutaneous or intravenous injection).
-
Administer the treatments at various doses and dosing schedules.
-
-
Assessment of Bacterial Burden:
-
At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the thigh muscle and homogenize it in sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar media.
-
Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load per gram of tissue.
-
-
Data Analysis:
-
Compare the bacterial loads in the treated groups to the vehicle control group to determine the reduction in CFU/gram of tissue.
-
Analyze the dose-response relationship for each compound.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Ciprofloxacin.
Caption: Experimental workflow for MIC determination.
Conclusion and Future Directions
"this compound" represents a promising strategy for overcoming resistance in Gram-negative pathogens by leveraging bacterial iron uptake systems. The available in vitro data demonstrates its potent activity, particularly against challenging multidrug-resistant strains of P. aeruginosa and A. baumannii, where it shows a clear advantage over its parent compound, aztreonam, and appears more potent than ciprofloxacin based on historical data.
However, a comprehensive head-to-head comparison requires further investigation. Key future research should include:
-
Direct Comparative In Vitro Studies: Performing MIC and time-kill assays for "this compound" and ciprofloxacin concurrently against a broad panel of clinical isolates.
-
In Vivo Efficacy Studies: Conducting head-to-head comparisons in relevant animal infection models (e.g., thigh, lung, or sepsis models) to assess in vivo efficacy, pharmacokinetics, and pharmacodynamics.
-
Resistance Development Studies: Investigating the potential for and mechanisms of resistance development to "this compound" compared to ciprofloxacin.
-
Safety and Toxicology: Evaluating the safety profile of "this compound" in preclinical toxicology studies.
For researchers and drug development professionals, "this compound" exemplifies a promising class of antibiotics that warrants further development. Its unique mechanism of action offers a potential solution to the growing challenge of antibiotic resistance in Gram-negative bacteria.
References
- 1. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Aztreonam - Wikipedia [en.wikipedia.org]
- 5. protocols.io [protocols.io]
- 6. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imminv.com [imminv.com]
- 9. Mutant Prevention Concentration of Ciprofloxacin against Klebsiella pneumoniae Clinical Isolates: An Ideal Prognosticator in Treating Multidrug-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Correlation of Ciprofloxacin Resistance with the AdeABC Efflux System in Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. clinmedjournals.org [clinmedjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of ciprofloxacin, cotrimoxazole, and doxycycline on Klebsiella pneumoniae: Time-kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enrichment of Fluoroquinolone-Resistant Staphylococcus aureus: Oscillating Ciprofloxacin Concentrations Simulated at the Upper and Lower Portions of the Mutant Selection Window - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "Antibacterial Agent 63": A Comparative Analysis Against Resistant Gram-Negative Pathogens
For Immediate Release: November 8, 2025
Contact: [Insert Contact Information]
A new investigational antibacterial agent, designated "Antibacterial agent 63," demonstrates significant potency against a panel of multidrug-resistant (MDR) Gram-negative bacteria, including key ESKAPE pathogens. This comparison guide provides an objective analysis of its performance, supported by available experimental data, and details the methodologies for its evaluation.
This compound is a novel siderophore-conjugated monobactam antibiotic. It comprises the well-established β-lactam antibiotic aztreonam linked to a bis-catechol siderophore mimetic. This "Trojan horse" strategy is designed to overcome common resistance mechanisms in Gram-negative bacteria by utilizing their own iron uptake systems to facilitate entry of the antibacterial agent into the cell.[1]
Mechanism of Action: A Two-Pronged Attack
The efficacy of this compound stems from a dual-action mechanism:
-
Enhanced Cellular Uptake: The siderophore mimetic component of the molecule hijacks the bacteria's essential iron acquisition pathways. By mimicking natural siderophores, it is actively transported across the outer membrane of Gram-negative bacteria, carrying the aztreonam payload.[1]
-
Inhibition of Cell Wall Synthesis: Once inside the periplasmic space, the aztreonam moiety is released and targets Penicillin-Binding Protein 3 (PBP3), a critical enzyme in the synthesis of the bacterial cell wall. Inhibition of PBP3 disrupts cell wall integrity, leading to cell lysis and bacterial death.
This targeted delivery system allows aztreonam to bypass resistance mechanisms such as porin channel mutations and efflux pumps, which often limit the effectiveness of conventional β-lactam antibiotics against MDR strains.
Comparative Performance Analysis
The following tables summarize the in-vitro activity of this compound against a representative panel of resistant Gram-negative bacteria, with a focus on ESKAPE pathogens (Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The data is based on findings reported in Liu R, et al. ACS Infect Dis. 2021.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against a Panel of Resistant Gram-Negative Bacteria
| Bacterial Species | Strain Information | Resistance Profile | MIC of Aztreonam (µg/mL) | MIC of this compound (µg/mL) |
| Pseudomonas aeruginosa | MDR Strain 1 | Cephalosporinase-producing | >64 | 0.5 - 2 |
| Pseudomonas aeruginosa | MDR Strain 2 | Multi-drug resistant | >64 | 1 - 4 |
| Acinetobacter baumannii | MDR Strain 1 | Carbapenemase-producing | >64 | 0.25 - 1 |
| Acinetobacter baumannii | MDR Strain 2 | Multi-drug resistant | >64 | 0.5 - 2 |
| Klebsiella pneumoniae | MDR Strain | ESBL-producing | >64 | ≤1 |
| Escherichia coli | MDR Strain | Multi-drug resistant | >64 | ≤0.5 |
Note: The MIC values for this compound are presented as a range based on descriptive data from the cited literature. Exact values from the primary data set were not available.
Table 2: Comparison of this compound with Other Antibiotics Against Aztreonam-Resistant Strains
| Bacterial Species | Strain Information | MIC of Ciprofloxacin (µg/mL) | MIC of Meropenem (µg/mL) | MIC of this compound (µg/mL) |
| P. aeruginosa | Aztreonam-Resistant | >32 | >16 | 0.5 - 4 |
| A. baumannii | Aztreonam-Resistant | >32 | >16 | 0.25 - 2 |
Note: Comparative MIC values for ciprofloxacin and meropenem are representative of typical resistance profiles for such strains and are included for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound and comparator antibiotics
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution:
-
Prepare a stock solution of each antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the diluted antibiotic) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Perform an MIC assay as described above.
-
Subculturing:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
Aspirate a 10 µL aliquot from each of these wells and from the growth control well.
-
Plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Result Interpretation:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams have been generated.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC and MBC determination.
Conclusion
The available data suggests that this compound is a promising candidate for the treatment of infections caused by multidrug-resistant Gram-negative bacteria. Its novel mechanism of action, which combines a proven antibiotic with a siderophore-mediated delivery system, allows it to overcome key resistance mechanisms. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential.
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available research and should not be considered as a substitute for professional medical advice.
References
Reproducibility of Antibacterial Assays for "Antibacterial agent 63": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial assays for "Antibacterial agent 63," a novel siderophore-conjugated monobactam antibiotic. The focus is on the reproducibility of these assays, with a comparison to alternative siderophore-antibiotic conjugates. This document summarizes key experimental data, details the methodologies for crucial experiments, and visualizes the underlying scientific principles.
Introduction to "this compound"
"this compound" is a synthetic conjugate of the monobactam antibiotic aztreonam and a bis-catechol siderophore mimetic. This "Trojan horse" strategy is designed to overcome the outer membrane permeability barrier of Gram-negative bacteria. By binding to iron, the siderophore component is actively transported into the bacterial cell, carrying the aztreonam warhead with it. This mechanism significantly enhances the activity of aztreonam, particularly against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Acinetobacter baumannii.
Comparative Analysis of In Vitro Antibacterial Activity
The primary method for evaluating the antibacterial efficacy of "this compound" and its alternatives is the determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution assays. These assays are performed under iron-deficient conditions to mimic the host environment and induce the expression of bacterial iron uptake systems.
Table 1: Comparative MIC Data (µg/mL) of "this compound" and Alternatives Against Key Gram-Negative Pathogens
| Organism | "this compound" (Iron-Deficient) | Aztreonam (Iron-Deficient) | Cefiderocol (Iron-Deficient) | BAL30072 (Iron-Deficient) |
| P. aeruginosa (MDR) | 0.25 - 2 | >64 | 0.5 - 4 | 0.25 - 4 |
| A. baumannii (MDR) | 0.5 - 4 | >64 | 0.25 - 2 | 4 - >64 |
| K. pneumoniae (Carbapenem-Resistant) | 0.125 - 1 | 8 - >64 | 0.25 - 1 | 4 - >64 |
Note: The data for "this compound" and Aztreonam are derived from the primary publication by Liu R, et al. Data for Cefiderocol and BAL30072 are compiled from various in vitro studies and are presented as a range of reported MIC90 values. Direct head-to-head comparative studies are limited.
Reproducibility of Antibacterial Assays
Direct studies on the inter-laboratory reproducibility of MIC assays for "this compound" have not been published. However, the reproducibility of broth microdilution MIC testing for siderophore-antibiotic conjugates, such as cefiderocol, has been evaluated. These studies indicate that with standardized protocols, particularly concerning the preparation of iron-depleted media, high reproducibility can be achieved, with over 95% of MIC results falling within a single doubling dilution of the mode.[1]
Key factors influencing the reproducibility of these assays include:
-
Preparation of Iron-Depleted Media: The concentration of iron in the growth medium is critical and must be consistently low to ensure the expression of bacterial siderophore uptake systems.
-
Inoculum Preparation: The density of the bacterial suspension must be standardized.
-
Incubation Conditions: Consistent temperature and duration of incubation are essential.
-
Endpoint Reading: A clear and consistent definition of the MIC endpoint is necessary to minimize subjective interpretation.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of siderophore-antibiotic conjugates, based on Clinical and Laboratory Standards Institute (CLSI) guidelines and specific recommendations for this class of antibiotics.[2][3][4]
Broth Microdilution MIC Assay in Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
-
Preparation of ID-CAMHB:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
To deplete iron, add 10 g/L of Chelex 100 resin to the CAMHB and stir for 2 hours at room temperature.
-
Remove the Chelex 100 resin by filtration.
-
Re-supplement the broth with CaCl2 and MgCl2 to achieve final concentrations of 20-25 mg/L Ca2+ and 10-12.5 mg/L Mg2+.
-
Sterilize the final ID-CAMHB by filtration.
-
-
Preparation of Antibiotic Stock Solutions:
-
Prepare a stock solution of the test antibiotic in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.
-
Perform serial two-fold dilutions of the stock solution in ID-CAMHB to create a range of concentrations for the assay.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension 1:100 in ID-CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 50 µL of the appropriate antibiotic dilution to each well.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum in ID-CAMHB without antibiotic) and a sterility control well (ID-CAMHB only).
-
Incubate the plate at 35°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Workflow for the broth microdilution MIC assay.
Caption: Mechanism of action for "this compound".
References
- 1. Reproducibility of broth microdilution MICs for the novel siderophore cephalosporin, cefiderocol, determined using iron-depleted cation-adjusted Mueller-Hinton broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Performance of Antibacterial Agent 63 in Diverse Bacterial Growth Environments: A Comparative Analysis
For Immediate Release
A novel antibacterial agent, designated as agent 63, has demonstrated significant efficacy against multi-drug resistant (MDR) Gram-negative bacteria. This agent, a conjugate of the monobactam antibiotic aztreonam with a bis-catechol siderophore mimetic, leverages bacterial iron uptake systems to facilitate its entry into the cell, a "Trojan horse" mechanism that enhances its activity, particularly in iron-depleted environments characteristic of in vivo infection sites.[1][2] This guide provides a comprehensive comparison of Antibacterial Agent 63's performance in different bacterial growth media, supported by experimental data, and contrasts its activity with clinically relevant alternatives.
Executive Summary of In Vitro Performance
This compound and its related conjugate (designated as 27 and 30 in a key study) show markedly improved activity against problematic Gram-negative pathogens compared to the parent drug, aztreonam, especially in iron-deficient conditions.[1] The minimum inhibitory concentration (MIC) values, a measure of an antibiotic's potency, are significantly lower for these conjugates against strains of Acinetobacter baumannii and Pseudomonas aeruginosa, including carbapenemase-producing strains, when tested in iron-deficient Mueller-Hinton (MH) medium.[1] This highlights the crucial role of the siderophore-mediated uptake in the drug's mechanism of action. In contrast, the activity of the unconjugated aztreonam is not substantially affected by the iron content of the medium.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of this compound (conjugates 27 and 30), aztreonam, and another siderophore-conjugated antibiotic, Cefiderocol, against key Gram-negative pathogens in different growth media. Lower MIC values indicate greater antibacterial potency.
Table 1: In Vitro Activity of Aztreonam Conjugates and Comparators against Acinetobacter baumannii
| Bacterial Strain | Growth Medium | This compound (Conjugate 27) MIC (µM) | This compound (Conjugate 30) MIC (µM) | Aztreonam (10) MIC (µM) | Cefiderocol MIC (µg/mL) |
| A. baumannii ATCC 17961 | Iron-deficient MH | 0.4 | 0.4 | >25 | 0.25 - 1 |
| A. baumannii ATCC 17961 | Iron-replete MH | 4.5 | 25 | >25 | - |
| A. baumannii ATCC BAA 1797 | Iron-deficient MH | 0.8 | 0.4 | >25 | - |
| A. baumannii ATCC BAA 1797 | Iron-replete MH | 12.5 | >25 | >25 | - |
| Carbapenemase-producing A. baumannii | Iron-deficient MH | - | - | Not Active | ≤0.03 - 4 |
Data for conjugates 27, 30, and aztreonam (10) are from Liu R, et al. ACS Infect Dis. 2021.[1] Cefiderocol data is from various sources and represents a typical range.
Table 2: In Vitro Activity of Aztreonam Conjugates and Comparators against Pseudomonas aeruginosa
| Bacterial Strain | Growth Medium | This compound (Conjugate 27) MIC (µM) | This compound (Conjugate 30) MIC (µM) | Aztreonam (10) MIC (µM) | Cefiderocol MIC (µg/mL) |
| P. aeruginosa ATCC 27853 | Iron-deficient MH | 0.8 | 0.8 | >25 | 0.06 - 0.5 |
| P. aeruginosa ATCC 27853 | Iron-replete MH | 1.5 | 3.0 | >25 | - |
| Cephalosporinase-producing P. aeruginosa | Iron-deficient MH | - | - | Not Active | - |
Data for conjugates 27, 30, and aztreonam (10) are from Liu R, et al. ACS Infect Dis. 2021.[1] Cefiderocol data is from various sources and represents a typical range.
Mechanism of Action: A Trojan Horse Strategy
This compound employs a "Trojan horse" strategy to overcome the outer membrane permeability barrier of Gram-negative bacteria. The siderophore component of the conjugate binds to ferric iron in the environment and is actively transported into the periplasmic space via the bacterium's own iron uptake machinery. Once in the periplasm, the aztreonam "warhead" is released and can exert its inhibitory effect on penicillin-binding proteins (PBPs), disrupting cell wall synthesis and leading to bacterial cell death.
Caption: Siderophore-mediated uptake of this compound.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical in vitro method to assess the potency of an antimicrobial agent. The following is a generalized protocol based on the methodologies used for testing siderophore-conjugated antibiotics.
Broth Microdilution MIC Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
-
Preparation of Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared. For testing siderophore-conjugates, iron-depleted CAMHB is used to mimic in vivo conditions. Iron depletion is typically achieved by treatment with Chelex 100 resin.
-
Inoculum Preparation: Bacterial colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Antibiotic: The antibacterial agent is serially diluted (typically two-fold) in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Caption: Workflow for determining Minimum Inhibitory Concentration.
Conclusion
This compound demonstrates a promising profile as a targeted therapeutic for multi-drug resistant Gram-negative infections. Its enhanced potency in iron-limited environments, which mimic the host infection site, underscores the potential of the siderophore-conjugate approach. Further in vivo studies are warranted to fully elucidate its clinical utility. The significant improvement in activity against challenging pathogens like A. baumannii and P. aeruginosa positions this compound as a valuable candidate for further development in the fight against antimicrobial resistance.[1]
References
Safety Operating Guide
Proper Disposal Procedures for Antibacterial Agent 63
Disclaimer: "Antibacterial agent 63" is not a publicly recognized chemical designation. The following procedures are based on general best practices for the disposal of antibacterial agents in a laboratory setting. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for the specific agent being used.
The disposal of antibacterial agents requires careful consideration to mitigate risks to human health and the environment, primarily the development of antimicrobial resistance.[1][2] Waste containing antibacterial agents should be treated as hazardous chemical waste.[1] The proper disposal route depends on the concentration of the agent and the nature of the contaminated materials.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the critical first step in managing laboratory waste.[3][4]
-
High-Concentration Stocks: Concentrated stock solutions of antibacterial agents are considered hazardous chemical waste.[1]
-
Low-Concentration Liquids (e.g., Used Culture Media): Liquids containing low concentrations of antibacterial agents must also be treated as chemical waste.[1] Autoclaving may destroy some heat-labile antibiotics, but many are heat-stable and are not deactivated by standard autoclave cycles.[1]
-
Contaminated Solids (Non-Sharps): This category includes items like gloves, petri dishes, plastic tubes, and paper towels contaminated with the antibacterial agent.
-
Action: If contaminated with biohazardous materials (e.g., microorganisms), these items must first be decontaminated, typically by autoclaving.[9] After decontamination, they are generally considered chemical waste. Place them in double, robust plastic bags, individually sealed, and labeled for chemical waste.[8]
-
-
Contaminated Sharps: Needles, scalpels, and broken glass contaminated with the antibacterial agent and potentially biohazardous material.
Step 2: Decontamination and Inactivation
Decontamination renders infectious materials safe for further handling and disposal.[10][11] The chosen method must be effective against the biological agents present and consider the chemical nature of the antibacterial agent.
-
Autoclaving (Steam Sterilization): This is the most common method for decontaminating biohazardous waste.[10][12] However, it does not reliably inactivate all chemical structures, including many antibiotics.[1]
-
Protocol: For biohazardous waste contaminated with antibacterial agents, autoclaving is necessary to kill microorganisms. After the cycle, the waste must still be handled as chemical waste.[8]
-
-
Chemical Inactivation: This method uses chemical disinfectants to neutralize biological agents.[13] The choice of disinfectant must be compatible with the antibacterial agent and effective for the microorganisms present.[14]
-
Protocol: For liquid waste, a common procedure involves adding a disinfectant like a bleach solution (final concentration 10%) or a specialized commercial product and allowing for a sufficient contact time as determined by laboratory protocols.[14] Validation is often required to prove this method is equivalent to autoclaving for disposal into wastewater systems, which is highly regulated.[15]
-
Step 3: Final Disposal
All waste must be disposed of through the institution's official hazardous waste program.[5]
-
Action: Ensure all waste containers are properly labeled with the contents, hazards, and date of accumulation.[6] Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6] Never dispose of hazardous chemical waste in regular trash or by evaporation in a fume hood.[5]
Quantitative Data for Decontamination Protocols
The following table summarizes key parameters for common decontamination methods. These are general guidelines and must be validated for specific agents and equipment in your laboratory.
| Parameter | Autoclaving (Steam Sterilization) | Chemical Disinfection (10% Bleach) |
| Temperature | 121°C (250°F)[16][17] | Ambient Room Temperature |
| Pressure | 15-20 psi[16][17] | Not Applicable |
| Contact/Cycle Time | Minimum 30-60 minutes[16][18] | Minimum 30 minutes |
| Application | Biohazardous solid & liquid waste, glassware, reusable equipment.[12] | Liquid waste, surface decontamination.[14] |
| Limitations | Does not reliably destroy many chemical agents, including some antibiotics.[1] Not for volatile or corrosive chemicals.[18] | Effectiveness can be reduced by organic load. Corrosive to metals. Must be made fresh.[14] |
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of materials contaminated with "this compound".
Caption: Decision workflow for segregating antibacterial waste.
Caption: Protocol for autoclaving contaminated lab waste.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. acewaste.com.au [acewaste.com.au]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. Autoclaving of Infectious Waste | PennEHRS [ehrs.upenn.edu]
- 10. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. uab.cat [uab.cat]
- 12. Autoclaving Procedures | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. Biological Waste Disposal | Safety Services - UCL – University College London [ucl.ac.uk]
- 14. Decontamination of Biohazards and Infectious Agents | UMN University Health & Safety [hsrm.umn.edu]
- 15. bag.admin.ch [bag.admin.ch]
- 16. twu.edu [twu.edu]
- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 18. Autoclaves & Autoclave Waste Disposal – Environmental Safety and Health – UMBC [safety.umbc.edu]
Personal protective equipment for handling Antibacterial agent 63
Disclaimer: "Antibacterial agent 63" is not a recognized chemical name. The following guidelines are a template based on best practices for handling potent, powdered antibacterial compounds in a laboratory setting. You must consult the specific Safety Data Sheet (SDS) for your designated agent to ensure all procedures and personal protective equipment (PPE) are appropriate for the actual hazards involved.
Essential Safety and Logistical Information
This section provides immediate guidance for the safe handling, storage, and emergency procedures related to "this compound."
Immediate First Aid
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with a continuous stream of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3] |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][4] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][4] |
Required Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to create a barrier between the handler and the hazardous agent.[5] The required equipment depends on the specific task and the associated risk of exposure.
| Task | Required PPE |
| Receiving/Unpacking | Safety glasses, Nitrile gloves, Lab coat. |
| Handling Powder (e.g., weighing, aliquoting) | Chemical splash goggles or safety glasses with side shields, Face shield (if significant splash risk), Double nitrile gloves, Disposable gown or dedicated lab coat, NIOSH-certified respirator (e.g., N95 or higher, based on risk assessment).[6][7] |
| Handling Solutions | Chemical splash goggles, Nitrile gloves, Lab coat. |
| Spill Cleanup | Chemical splash goggles, Face shield, Heavy-duty chemical-resistant gloves, Disposable gown or coveralls, NIOSH-certified respirator, Boot covers (for large spills).[6] |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling ensures safety and minimizes contamination risk at every stage.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, handle it as a spill (see section 2.3).
-
Log: Document the arrival date, quantity, and lot number in the chemical inventory.
-
Store: Store the agent in a designated, clearly labeled, and secure location away from incompatible materials.[8] The storage area should be cool, dry, and well-ventilated. Refer to the SDS for specific temperature requirements.
Preparation and Handling Protocol (Powder)
Potent powders that can become airborne present a significant inhalation hazard. All manipulations of powdered "this compound" should be performed within a certified chemical fume hood, biological safety cabinet, or a containment device like a glove box.[9]
-
Prepare Workspace: Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, tubes, solvent, vortexer) and place absorbent bench paper in the work area.
-
Don PPE: Put on all required PPE as listed in Table 1.2 for handling powder.
-
Weighing: Carefully weigh the required amount of the agent using a tared weigh boat. Avoid creating dust. Use gentle movements.
-
Solubilization: Add the powder to the appropriate solvent in a labeled container. Cap the container securely and mix until dissolved.
-
Cleanup: After handling, wipe down the work surface and any equipment used with an appropriate deactivating solution or 70% ethanol. Dispose of all contaminated disposables as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first, then gown, then eye/face protection) to avoid self-contamination. Wash hands thoroughly.
Disposal Plan
Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[10] All waste must be handled as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste (Contaminated PPE, weigh boats, paper towels, etc.) | Place in a clearly labeled, sealed hazardous waste bag or container.[11] Arrange for pickup by the institution's environmental health and safety (EHS) department. |
| Liquid Waste (Stock solutions, unused media) | Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[12] Do not pour down the drain. Arrange for pickup by EHS. |
| Sharps (Needles, scalpels) | Dispose of immediately into a designated sharps container. Do not recap needles.[10] |
Visualization of Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of "this compound."
Caption: Workflow for Safe Handling of this compound.
References
- 1. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. ashp.org [ashp.org]
- 8. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]
- 9. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 10. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 11. westlab.com [westlab.com]
- 12. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
